Ethyl 5-iodoisoxazole-3-carboxylate
Description
BenchChem offers high-quality Ethyl 5-iodoisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-iodoisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-iodo-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQZWNVBFOPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 5-iodoisoxazole-3-carboxylate
[1]
Part 1: Executive Summary & Strategic Utility
Target Molecule: Ethyl 5-iodoisoxazole-3-carboxylate
CAS: 137156-41-3 (Analogous)
Molecular Formula:
Scientific Rationale
Ethyl 5-iodoisoxazole-3-carboxylate is a high-value heterocyclic building block, primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Stille).[1] The iodine atom at the C-5 position is significantly more reactive than the corresponding bromide or chloride due to the weaker C-I bond and the high polarizability of iodine, facilitating rapid oxidative addition to Pd(0) species.
This guide prioritizes the Non-Aqueous Sandmeyer Iododediazoniation of ethyl 5-aminoisoxazole-3-carboxylate. While direct lithiation of isoxazoles is possible, the presence of the C-3 ester moiety makes the molecule susceptible to nucleophilic attack and polymerization. The diazonium pathway offers superior chemoselectivity, preserving the ester functionality while installing the iodine atom under mild conditions.
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis is best approached via the functionalization of the 5-amino precursor. The 5-position of the isoxazole ring is electronically distinct, allowing for selective transformation.
Reaction Pathway[2][3][4][5][6][7][8][9][10]
-
Precursor: Ethyl 5-aminoisoxazole-3-carboxylate.
-
Transformation: Diazotization of the primary amine followed by radical-nucleophilic displacement with iodine.
-
Reagents: tert-Butyl nitrite (
-BuONO) and Diiodomethane ( ) or Iodine ( ).
Figure 1: Retrosynthetic disconnection showing the amino-to-iodo transformation via a diazonium intermediate.[1][2]
Mechanistic Insight
The reaction proceeds via a radical-nucleophilic aromatic substitution (
-
Diazotization: The amine reacts with tert-butyl nitrite to form the diazonium species. In non-aqueous solvents (MeCN), this species is often generated in situ.
-
Radical Formation: Single Electron Transfer (SET) occurs, generating an aryl radical at the 5-position and releasing
gas. -
Iodine Transfer: The highly reactive isoxazolyl radical abstracts an iodine atom from the donor (
or ), yielding the final product.
Part 3: Detailed Experimental Protocol
Method A: Non-Aqueous Sandmeyer (Recommended)
This method minimizes ester hydrolysis side reactions common in aqueous acid protocols.
Reagents & Materials
| Reagent | Equivalents | Role |
| Ethyl 5-aminoisoxazole-3-carboxylate | 1.0 equiv | Substrate |
| tert-Butyl Nitrite ( | 1.5 - 2.0 equiv | Diazotizing Agent |
| Diiodomethane ( | 3.0 equiv | Iodine Source |
| Acetonitrile (MeCN) | Solvent (0.1 M) | Medium |
| Copper(I) Iodide (CuI) | 0.1 equiv (Optional) | Catalyst |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon or Nitrogen.
-
Dissolution: Add Ethyl 5-aminoisoxazole-3-carboxylate (1.0 g, 6.4 mmol) and anhydrous Acetonitrile (64 mL). Stir until fully dissolved.
-
Reagent Addition: Add Diiodomethane (1.55 mL, 19.2 mmol) to the solution.
-
Note: Elemental Iodine (
) can be used instead of , but diiodomethane often provides cleaner radical transfer in heterocyclic systems.
-
-
Diazotization: Heat the mixture to 60°C . Dropwise add
-BuONO (1.14 mL, 9.6 mmol) over 10 minutes.-
Observation: Evolution of nitrogen gas (bubbling) will be observed. Ensure the system is vented through a bubbler.
-
-
Reaction: Stir at 60-80°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (polar, UV active) should disappear, replaced by a less polar spot (Product).
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (100 mL).
-
Workup:
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
-
Eluent: Gradient 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 60–75%.
-
Operational Workflow Diagram
Figure 2: Operational workflow for the non-aqueous iododediazoniation.
Part 4: Characterization & Quality Control
Expected Analytical Data
-
Physical State: Off-white to pale yellow solid/oil.
-
H NMR (400 MHz,
):- 6.95 (s, 1H, H-4 isoxazole ring). Note: The shift of H-4 is diagnostic. It typically appears downfield due to the electron-withdrawing ester and iodine.
-
4.45 (q,
Hz, 2H, ). -
1.42 (t,
Hz, 3H, ).
- C NMR: Expect signals for the carbonyl (~160 ppm), C-3 (imine), C-5 (C-I, typically shielded, ~90-100 ppm), C-4, and ethyl group carbons.
-
Mass Spectrometry (ESI/GC-MS):
- .
-
Characteristic iodine isotope pattern (if analyzing fragmentation).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete diazotization | Ensure |
| Ester Hydrolysis | Wet solvent | Use anhydrous MeCN and flame-dried glassware. |
| Purification difficulty | Iodine contamination | Ensure thorough wash with saturated sodium thiosulfate during workup. |
Part 5: Safety & Handling
-
Diazo Intermediates: While the non-aqueous method avoids isolating the diazonium salt (which can be explosive), the reaction mixture generates nitrogen gas. Ensure adequate venting to prevent pressure buildup.
-
Iodine/Diiodomethane: Toxic and corrosive. Handle in a fume hood.
-
Isoxazoles: Some low molecular weight isoxazoles can be biologically active; handle with standard PPE (gloves, goggles, lab coat).
Part 6: References
-
Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines."[7] Synthesis, 2007, 81-84.[7]
-
Felpin, F.-X., et al. "Practical and Efficient Synthesis of Aryl Iodides from Aryl Amines." Journal of Organic Chemistry, 2007, 72, 9676.
-
BenchChem Technical Support. "Synthesis of Isoxazole-5-carboxylates." BenchChem, 2025. (Contextual grounding for isoxazole stability).
-
PubChem Compound Summary. "Ethyl 5-iodoisoxazole-3-carboxylate."[1] National Center for Biotechnology Information.
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 6. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
The Elusive Spectroscopic Signature of Ethyl 5-iodoisoxazole-3-carboxylate: A Guide for Researchers
An In-depth Review of Synthetic Strategies and Spectroscopic Postulates for a Key Heterocyclic Building Block
For Immediate Release
This technical guide addresses the spectroscopic and synthetic landscape of Ethyl 5-iodoisoxazole-3-carboxylate, a heterocyclic compound of interest to researchers in drug discovery and development. Despite its documented use as a chemical intermediate, a comprehensive public record of its experimental spectroscopic data remains elusive. This guide, therefore, provides a framework for its synthesis and an expert analysis of its expected spectroscopic characteristics, empowering researchers to identify and characterize this molecule.
Introduction: The Significance of a Sparsely Documented Intermediate
Ethyl 5-iodoisoxazole-3-carboxylate belongs to the isoxazole family, a class of five-membered heterocyclic compounds that are integral scaffolds in a multitude of pharmacologically active agents. The presence of an iodine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this molecule a valuable building block in medicinal chemistry.
While the existence and utility of Ethyl 5-iodoisoxazole-3-carboxylate are confirmed through its citation as a reactant in patent literature, a detailed, publicly available spectroscopic characterization is conspicuously absent from peer-reviewed journals and spectral databases[1]. This guide aims to bridge this knowledge gap by outlining established synthetic routes and providing a detailed, theory-backed prediction of its spectral data.
Strategic Synthesis of the Isoxazole Core
The synthesis of the Ethyl 5-iodoisoxazole-3-carboxylate core likely proceeds through well-established methodologies for isoxazole formation, followed by iodination. The primary and most versatile route to the isoxazole-3-carboxylate scaffold is the 1,3-dipolar cycloaddition reaction.
The [3+2] Cycloaddition Pathway
The cornerstone of isoxazole synthesis is the reaction of a nitrile oxide with an alkyne. For Ethyl 5-iodoisoxazole-3-carboxylate, a plausible pathway involves the cycloaddition of a nitrile oxide with ethyl propiolate, followed by iodination.
A generalized workflow for this synthesis is presented below:
Figure 1. Generalized synthetic workflow for Ethyl 5-iodoisoxazole-3-carboxylate.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure based on established methods for the synthesis of related isoxazoles and subsequent iodination of aromatic systems.
-
Nitrile Oxide Generation: An appropriate aldoxime is dissolved in a suitable organic solvent (e.g., dichloromethane or THF). An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, is added portion-wise at 0 °C to generate the nitrile oxide in situ.
-
Cycloaddition: Ethyl propiolate is added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product, Ethyl isoxazole-3-carboxylate, can be purified by column chromatography.
-
Iodination: The purified Ethyl isoxazole-3-carboxylate is dissolved in a suitable solvent, such as acetonitrile or trifluoroacetic acid. An electrophilic iodine source, like N-iodosuccinimide (NIS) or molecular iodine, is added, and the reaction is stirred until completion. The final product, Ethyl 5-iodoisoxazole-3-carboxylate, is then isolated and purified.
Predicted Spectroscopic Data
In the absence of experimentally acquired spectra, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy. These predictions serve as a guide for researchers in the identification and characterization of Ethyl 5-iodoisoxazole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the ethyl group and the lone proton on the isoxazole ring.
-
Ethyl group: A quartet signal for the methylene protons (-CH₂-) is anticipated around δ 4.3-4.5 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will likely appear as a triplet around δ 1.3-1.4 ppm.
-
Isoxazole proton (H-4): A singlet for the proton at the 4-position of the isoxazole ring is expected in the region of δ 6.5-7.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
-
Ester group: The carbonyl carbon of the ester is expected to resonate in the downfield region, around δ 160-165 ppm. The methylene carbon (-CH₂-) should appear around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 14-15 ppm.
-
Isoxazole ring: The C-3 and C-5 carbons, being attached to heteroatoms, will be significantly deshielded. The C-3 carbon, attached to the ester group, is predicted to be around δ 155-160 ppm. The C-5 carbon, bearing the iodine atom, will have its chemical shift influenced by the heavy atom effect and is anticipated in the range of δ 80-90 ppm. The C-4 carbon is expected to be the most shielded of the ring carbons, with a predicted chemical shift of δ 100-110 ppm.
Mass Spectrometry (MS)
The mass spectrum will be crucial for confirming the molecular weight and isotopic pattern of the compound.
-
Molecular Ion Peak (M⁺): The nominal molecular weight of Ethyl 5-iodoisoxazole-3-carboxylate is 267 g/mol . The mass spectrum should show a prominent molecular ion peak (or a protonated molecule [M+H]⁺ at m/z 268 in ESI-MS).
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern. While the main isotope is ¹²⁷I, the molecular ion region should be carefully examined for any characteristic patterns.
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially the iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum will highlight the key functional groups present in the molecule.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the ester group is expected in the region of 1720-1740 cm⁻¹.
-
C=N Stretch: The stretching vibration of the C=N bond within the isoxazole ring should appear in the 1600-1650 cm⁻¹ region.
-
N-O Stretch: The N-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ range.
-
C-I Stretch: A weak to medium absorption corresponding to the C-I stretch is expected in the far-infrared region, typically below 600 cm⁻¹.
Conclusion and Future Outlook
Ethyl 5-iodoisoxazole-3-carboxylate stands as a valuable, yet under-characterized, building block in synthetic chemistry. While its use is documented, the absence of published experimental spectroscopic data presents a challenge for researchers. This guide provides a robust framework for its synthesis and a detailed prediction of its spectroscopic characteristics, enabling its unambiguous identification. It is our hope that this guide will stimulate further research and lead to the publication of the experimental data for this elusive yet important molecule, thereby enriching the collective knowledge of the scientific community.
References
A comprehensive list of references for the synthesis and spectroscopic analysis of related isoxazole compounds would be compiled here in a full whitepaper. Due to the lack of a specific publication for the title compound, a formal reference list is not applicable. The information presented is based on established principles of organic chemistry and spectroscopy, and data from analogous structures found in the chemical literature.
Sources
1H NMR Technical Guide: Ethyl 5-iodoisoxazole-3-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the 1H NMR spectroscopy of Ethyl 5-iodoisoxazole-3-carboxylate , a critical intermediate in the synthesis of bioactive isoxazole derivatives. Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral listing to explore the structural causality of chemical shifts, impurity profiling based on synthetic routes, and self-validating protocols for structural confirmation.
The 5-iodoisoxazole scaffold is a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Accurate NMR characterization is essential to ensure the integrity of the C-I bond and the regiochemistry of the isoxazole ring prior to downstream functionalization.
Part 1: Structural Analysis & Theoretical Prediction
To interpret the NMR spectrum accurately, one must understand the electronic environment of the three distinct spin systems within the molecule.
The Isoxazole Core (Electronic Environment)
The isoxazole ring is an aromatic heterocycle. In this specific derivative:
-
Position 3 (C3): Substituted with an ethyl ester group.[1] This is an Electron Withdrawing Group (EWG), which deshields the ring protons/carbons.
-
Position 5 (C5): Substituted with Iodine .[2][3][4] Iodine exerts a "Heavy Atom Effect." While it is electronegative (inductive withdrawal), its large electron cloud allows for significant polarizability. On the adjacent carbon (C5), this often causes shielding (upfield shift) in 13C NMR, but for the H4 proton , the effect is a balance of inductive deshielding and anisotropic effects.
-
Position 4 (H4): This is the only proton on the ring. It is the diagnostic peak for the scaffold.
The Ethyl Ester Chain
The ethyl group acts as a classic spin system:
-
Methylene (-CH2-): Adjacent to the electronegative Oxygen. Highly deshielded.
-
Methyl (-CH3): Terminal. Shielded.
Predicted Spin Systems & Multiplicity
| Proton Environment | Type | Multiplicity | Integration | Coupling (J) |
| H-4 (Ring) | Aromatic CH | Singlet (s) | 1H | N/A |
| -OCH2- (Ester) | Methylene | Quartet (q) | 2H | ~7.1 Hz |
| -CH3 (Ester) | Methyl | Triplet (t) | 3H | ~7.1 Hz |
Part 2: Experimental Protocol (Self-Validating System)
To ensure data integrity, follow this standardized protocol. This workflow is designed to minimize solvent artifacts and prevent degradation of the labile C-I bond.
Sample Preparation[5][6]
-
Solvent: Chloroform-d (
) is the standard solvent. It provides excellent solubility and prevents the H/D exchange sometimes seen with acidic protons in protic solvents.-
Note: If the sample contains trace acid impurities,
may show shifting of exchangeable protons (not present in the pure product, but relevant for impurities).
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause peak broadening due to viscosity or aggregation.
-
Vessel: Amberized NMR tubes are recommended. Rationale: Aryl iodides can undergo photolytic deiodination. Protecting the sample from light preserves the C-I bond integrity.
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30 or similar).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: The H4 aromatic proton often has a longer
relaxation time than the alkyl protons. To ensure accurate integration (1:2:3 ratio), the system must return to equilibrium between scans.
-
-
Scans (NS): 16–32 scans are sufficient for this concentration.
Workflow Diagram
Caption: Optimized workflow for acquiring quantitative NMR data of light-sensitive iodo-isoxazoles.
Part 3: Spectral Interpretation
The following data represents the typical chemical shifts observed in
Chemical Shift Table[7]
| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 6.95 – 7.05 | Singlet (s) | 1H | - | H-4 (Isoxazole Ring) | The diagnostic peak. Downfield due to the aromatic ring current and the electron-withdrawing 3-ester. |
| 4.40 – 4.48 | Quartet (q) | 2H | 7.1 | -OCH2- (Ethyl) | Deshielded by the ester oxygen. Characteristic "roofing" effect may occur if field strength is low. |
| 1.38 – 1.44 | Triplet (t) | 3H | 7.1 | -CH3 (Ethyl) | Terminal methyl group. Coupled to the methylene protons. |
Detailed Peak Analysis
The H-4 Singlet (Diagnostic Marker)
The proton at position 4 is the most sensitive reporter of the ring's electronic state.
-
Validation: If this peak appears as a doublet, it suggests the presence of a coupling partner (e.g., if the Iodine at C5 was replaced by a proton, H4 and H5 would couple with
Hz). -
Absence: If this peak is missing, but the ethyl signals remain, it indicates substitution at C4 or ring degradation.
The Ethyl Pattern
The quartet at ~4.4 ppm and triplet at ~1.4 ppm are definitive for the ethyl ester.
-
Coupling Check: The coupling constant (
) must be identical for both the triplet and quartet (typically 7.1 Hz). If they differ, the signals belong to different spin systems (impurity).
Part 4: Troubleshooting & Impurity Profiling
In drug development, identifying impurities is as critical as confirming the product. The synthesis of 5-iodoisoxazoles often involves the iodination of the 5-unsubstituted precursor or the cyclization of alkynes.
Common Impurities
| Impurity | Diagnostic Signal | Origin |
| Ethyl isoxazole-3-carboxylate | Doublet at ~8.5 ppm (H5) | Incomplete iodination (starting material). |
| Ethanol | Broad singlet ~1.2-1.6 ppm (OH) | Hydrolysis or residual solvent. |
| Iodine ( | None (NMR silent) | Visible as purple/brown color; causes broadening of signals due to paramagnetic impurities if radical species are present. |
| Hydrolysis Product (Acid) | Broad singlet >10 ppm (COOH) | Loss of ethyl group; disappearance of quartet/triplet. |
Structural Logic Diagram (Impurity Pathways)
Caption: Diagnostic tree for identifying common synthetic byproducts via NMR.
Part 5: Strategic Utility in Drug Development
Understanding the NMR of this molecule is a gateway to verifying its readiness for cross-coupling.
-
C-I Bond Activation: The Carbon-Iodine bond at C5 is a "soft" electrophile. In a Suzuki-Miyaura coupling , the disappearance of the H4 singlet (or its shift) and the appearance of new aromatic signals confirm the successful displacement of Iodine.
-
Regiocontrol: In 3,5-disubstituted isoxazoles, the chemical shift of H4 is distinct from 3,4-disubstituted isomers. The guide values (6.9-7.0 ppm) confirm the 3,5-substitution pattern.
Reference Data Validation
When comparing your spectrum to literature, ensure you account for solvent shifts.
-
In DMSO-d6: The H4 singlet may shift downfield (approx +0.2 to +0.4 ppm) due to hydrogen bonding interactions with the solvent and the polar nature of the isoxazole ring.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry. 62 (21): 7512–7515.
-
PubChem Database. "Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate (Analogous Structure Data)". National Institutes of Health.
-
Haniv, E.; Zeid, A. (2015). "Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives". Spectrochimica Acta Part A.
-
Chimica Techno Acta. (2018). "Regioselective synthesis of 3,5-disubstituted isoxazoles". ResearchGate.
Sources
13C NMR of Ethyl 5-iodoisoxazole-3-carboxylate: A Technical Guide
Executive Summary
This technical guide provides an in-depth analysis of the
Structural Analysis & Chemical Shift Assignments
The
Predicted Chemical Shift Table (CDCl )
The following values represent the consensus chemical shifts derived from chemometric principles and analogous 3,5-disubstituted isoxazole scaffolds.
| Carbon Position | Functional Group | Chemical Shift ( | Multiplicity (DEPT) | Signal Intensity |
| C=O | Ester Carbonyl | 159.0 – 161.0 | C (Quaternary) | Low |
| C-3 | Isoxazole Ring (C=N) | 156.0 – 158.0 | C (Quaternary) | Low |
| C-4 | Isoxazole Ring (C=C) | 112.0 – 115.0 | CH | High |
| C-5 | Isoxazole Ring (C-I) | 98.0 – 104.0 | C (Quaternary) | Very Low |
| O-CH | Ethyl Ester | 62.0 – 63.0 | CH | High |
| CH | Ethyl Ester | 13.8 – 14.2 | CH | High |
The "Heavy Atom on Light Atom" (HALA) Effect
The most critical feature of this spectrum is the chemical shift of C-5 . In a typical 5-substituted isoxazole (e.g., 5-phenyl), C-5 resonates downfield around 165–170 ppm . However, the presence of Iodine causes a dramatic upfield shift (shielding) of approximately 60–70 ppm.
-
Mechanism: This is due to the Spin-Orbit (SO) coupling component of the heavy atom effect.[1] The large electron cloud of Iodine introduces relativistic shielding at the directly attached carbon nucleus (C-5).
-
Diagnostic Challenge: The C-5 signal often appears upfield of the C-4 signal or overlaps with it. Furthermore, because C-5 is quaternary and attached to a quadrupolar nucleus (
I), its relaxation time ( ) is long, and the signal is often broadened, making it difficult to detect in standard "quick" scans.
Expert Protocol: To resolve C-5 clearly, increase the relaxation delay (
) to 3–5 seconds and acquire 2x the standard number of scans.
Synthesis & Assignment Workflow
Understanding the synthetic origin helps in anticipating impurities (e.g., unreacted starting material or regioisomers). The primary route involves the [3+2] cycloaddition of nitrile oxides or direct iodination.
Synthesis Pathway Visualization[2]
Figure 1: Synthetic route to the target scaffold. The C5 position is the most electron-rich, directing electrophilic iodination exclusively to this site.
NMR Assignment Logic Flow
To rigorously confirm the structure and distinguish C-3, C-4, and C-5, use the following logic gate:
Figure 2: Logic flow for unambiguous structural assignment using 2D NMR techniques.
Experimental Protocols
Sample Preparation[3]
-
Solvent: Chloroform-d (CDCl
) is preferred for solubility. DMSO-d may be used but will shift signals slightly downfield due to polarity. -
Concentration: Prepare a solution of 15–20 mg of compound in 0.6 mL of solvent. High concentration is vital for detecting the quaternary C-I carbon.
-
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (to ensure carbonyl and iodine-shielded carbons are captured).
-
Relaxation Delay (
): Set to 3.0 seconds . The C-5 carbon has no attached protons and relaxes slowly; a short delay will saturate this signal, making it disappear into the noise. -
Scans (NS): Minimum 1024 scans for clean quaternary detection.
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication during processing to enhance S/N ratio for the quaternary carbons.
References
-
Relativistic Heavy Atom Effects: Vicha, J., et al. (2018).[1] Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Link
-
Isoxazole Synthesis: Pinho e Melo, T. (2005). Recent Advances in the Synthesis of Isoxazoles. Current Organic Chemistry. Link
-
General NMR Data: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Iodination Protocols: Waldo, J. P., et al. (2007). Room Temperature Iodo- and Chlorocyclization of Alkynes. Journal of Organic Chemistry. Link
Sources
A Comprehensive Guide to the Mass Spectrometry of Ethyl 5-iodoisoxazole-3-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-iodoisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural features, including the isoxazole ring, an ester functional group, and a halogen substituent, make it a versatile building block for the synthesis of various biologically active molecules. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the mass spectrometry of Ethyl 5-iodoisoxazole-3-carboxylate, delving into the principles of ionization and fragmentation, and offering practical insights for analytical method development.
Molecular Structure and Properties
Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of Ethyl 5-iodoisoxazole-3-carboxylate.
| Property | Value | Source |
| Molecular Formula | C6H6INO3 | [1] |
| Molecular Weight | 267.02 g/mol | [1] |
| Exact Mass | 266.9443 g/mol | Calculated |
| Key Structural Features | Isoxazole ring, Ethyl ester, Iodine substituent |
The presence of an iodine atom is a key feature that significantly influences the mass spectrum. Iodine is monoisotopic (¹²⁷I), which simplifies the interpretation of the isotopic pattern of the molecular ion.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For Ethyl 5-iodoisoxazole-3-carboxylate, both hard and soft ionization methods can be employed, each providing complementary information.
Electron Ionization (EI): Unveiling the Fragmentation Fingerprint
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2][3] This process imparts significant internal energy to the molecule, leading to extensive fragmentation.[4] While this may result in a weak or absent molecular ion peak, the resulting fragmentation pattern serves as a unique "fingerprint" for structural elucidation.[3]
Why choose EI?
-
Structural Information: The rich fragmentation pattern provides valuable clues about the different structural motifs within the molecule.
-
Library Matching: EI spectra are highly reproducible and can be compared against extensive spectral libraries for confident compound identification.
Electrospray Ionization (ESI): Preserving the Molecular Ion
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique.[3][5] It is particularly useful for analyzing polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[2][6]
Why choose ESI?
-
Molecular Weight Determination: The prominent molecular ion peak allows for unambiguous determination of the molecular weight.
-
LC-MS Compatibility: ESI is the ionization method of choice for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures.[2]
Deciphering the Fragmentation Puzzle: A Mechanistic Approach
The fragmentation of Ethyl 5-iodoisoxazole-3-carboxylate upon ionization provides a roadmap to its structure. The following sections detail the expected fragmentation pathways under both EI and ESI (in-source fragmentation or MS/MS) conditions.
The Signature of a Halogen: The M+2 Peak Myth
It is a common misconception that all halogens produce a significant M+2 peak. While chlorine and bromine have characteristic isotopic patterns with prominent M+2 peaks, iodine is essentially monoisotopic (¹²⁷I).[7][8] Therefore, no significant M+2 peak is expected for Ethyl 5-iodoisoxazole-3-carboxylate. The presence of a small peak at M+1 is primarily due to the natural abundance of ¹³C.
Proposed Fragmentation Pathway of Ethyl 5-iodoisoxazole-3-carboxylate
The fragmentation of the molecular ion of Ethyl 5-iodoisoxazole-3-carboxylate is predicted to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.
Caption: Proposed EI fragmentation pathway for Ethyl 5-iodoisoxazole-3-carboxylate.
Key Fragmentation Events:
-
Loss of Ethylene (m/z 239): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement.
-
Loss of the Ethoxy Radical (m/z 222): Cleavage of the C-O bond of the ester group results in the formation of an acylium ion. This is often a prominent peak in the mass spectra of ethyl esters.[9]
-
Loss of the Carboethoxy Radical (m/z 194): This fragmentation involves the cleavage of the bond between the isoxazole ring and the ester group, leading to the iodoisoxazole cation.
-
Formation of the Iodine Cation (m/z 127): The presence of a peak at m/z 127 is a strong indicator of an iodine-containing compound.
-
Ring Cleavage Fragments: The isoxazole ring itself can undergo cleavage, leading to smaller fragment ions. For instance, the fragment at m/z 80 could correspond to the [C4H2NO]+ species resulting from the loss of an iodine radical from the m/z 194 fragment.
Interpreting the Mass Spectrum: A Summary Table
| m/z | Proposed Fragment | Formula | Notes |
| 267 | Molecular Ion | [C6H6INO3]+• | Expected to be more prominent in ESI, potentially weak or absent in EI. |
| 239 | [M - C2H4]+• | [C4H2INO3]+• | Result of McLafferty rearrangement. |
| 222 | [M - OC2H5]+ | [C6H6INO2]+ | Formation of a stable acylium ion. |
| 194 | [M - COOC2H5]+ | [C4H2IN]+ | Iodoisoxazole cation. |
| 127 | Iodine Cation | [I]+ | Characteristic peak for iodine-containing compounds. |
| 80 | Isoxazole Ring Fragment | [C4H2NO]+ | Result of ring fragmentation after loss of iodine. |
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of high-quality and reproducible mass spectrometric data for Ethyl 5-iodoisoxazole-3-carboxylate, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh a small amount of Ethyl 5-iodoisoxazole-3-carboxylate and dissolve it in a suitable solvent. For LC-MS analysis, a mixture of acetonitrile and water is a good starting point. For direct infusion or GC-MS, a more volatile solvent like methanol or dichloromethane may be appropriate.
-
Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer. A typical starting concentration for ESI is in the range of 1-10 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's sample introduction system.
Instrumentation and Data Acquisition
The following diagram illustrates a typical workflow for the mass spectrometric analysis of Ethyl 5-iodoisoxazole-3-carboxylate.
Caption: General workflow for the mass spectrometric analysis.
GC-EI-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating this type of compound.
-
Injection Mode: Splitless injection is recommended for trace analysis, while a split injection can be used for more concentrated samples.
-
Temperature Program: An initial oven temperature of 50-100°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
LC-ESI-MS Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is a good choice for this compound.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. The formic acid aids in the protonation of the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a pressure and flow rate optimized for the specific instrument.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized for desolvation.
-
Mass Range: Scan from m/z 100 to 400.
-
Conclusion
The mass spectrometric analysis of Ethyl 5-iodoisoxazole-3-carboxylate provides a wealth of information for its structural characterization and quantification. By carefully selecting the appropriate ionization technique and understanding the fundamental principles of fragmentation, researchers can confidently identify this compound and its related impurities or metabolites. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis, enabling them to harness the full potential of mass spectrometry in their research endeavors.
References
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Fu, Q., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review. Water Research. [Link]
-
mass spectra - the M+2 peak. Chemguide. [Link]
-
MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
-
Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]
-
Poursattar Marjani, A., et al. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). Journal of the Iranian Chemical Society. [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]
-
Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021). YouTube. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
-
Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC. [Link]
-
Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate. PubChem. [Link]
-
Figure S7. Mass spectra (EI-MS) of compound 5b. ResearchGate. [Link]
-
3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Ethyl 3-coumarincarboxylate. NIST WebBook. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Ethyl 5-iodoisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical exploration of the crystal structure of Ethyl 5-iodoisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Isoxazoles are a well-established class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding its physicochemical properties and its interactions with biological targets.[2][3][4] While a specific experimentally determined crystal structure for Ethyl 5-iodoisoxazole-3-carboxylate is not publicly available as of this writing, this guide will leverage data from closely related, structurally characterized isoxazole derivatives to provide a robust predictive analysis. We will detail the necessary experimental workflows, from synthesis to structural elucidation, offering insights into the causal relationships behind methodological choices.
Synthesis and Spectroscopic Characterization: The Foundation of Structural Analysis
Prior to any crystallographic studies, the synthesis and purification of Ethyl 5-iodoisoxazole-3-carboxylate are paramount. A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne.[5] The structural integrity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the reaction of an aldoxime with an oxidizing agent to generate a nitrile oxide in situ, which then undergoes a cycloaddition reaction with an alkyne.[5]
Sources
- 1. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. rigaku.com [rigaku.com]
- 4. Crystals | Special Issue : Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solubility & Handling Profile: Ethyl 5-iodoisoxazole-3-carboxylate
Technical Guide for Research & Development
Executive Summary
Ethyl 5-iodoisoxazole-3-carboxylate (CAS: 149286-19-1) is a specialized heterocyclic intermediate primarily used in the synthesis of bioactive small molecules. Its core utility lies in the 5-iodo position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), and the 3-carboxylate ester, which allows for further derivatization into amides or heterocycles.
This guide addresses the critical solubility challenges associated with this compound. While the isoxazole ring imparts a degree of polarity, the iodine atom and ethyl ester significantly increase lipophilicity (LogP ~2.9), rendering the compound sparingly soluble in aqueous media. Successful handling requires strict adherence to organic solvent protocols to prevent precipitation in biological assays and "oiling out" during purification.
Physicochemical Profile
Understanding the molecular descriptors is the first step to predicting solubility behavior.
| Property | Data | Technical Implication |
| CAS Number | 149286-19-1 | Unique identifier for sourcing and safety checks.[1][2] |
| Formula | C₆H₆INO₃ | Halogenated heterocyclic ester. |
| Molecular Weight | 267.02 g/mol | Moderate weight; amenable to cell permeability. |
| Physical State | White to Off-White Solid | May exist as a supercooled oil if impure. |
| Predicted LogP | ~2.9 | Lipophilic. Partitions strongly into organic phases. |
| H-Bond Donors | 0 | Lack of donors limits water solubility. |
| H-Bond Acceptors | 4 | Moderate interaction with polar aprotic solvents (DMSO). |
| Key Hazards | Irritant, Lachrymator | Handle in fume hood. Eye protection mandatory. |
Solubility Landscape
The solubility of Ethyl 5-iodoisoxazole-3-carboxylate is dictated by the "like dissolves like" principle. The iodine atom introduces significant polarizability but low water affinity.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Primary choice for biological stock solutions. Stable for long-term storage at -20°C. |
| Polar Aprotic | DMF | Excellent (>50 mg/mL) | Alternative stock solvent; harder to remove than DMSO. |
| Chlorinated | DCM / Chloroform | High | Ideal for reaction solvation and liquid-liquid extraction. |
| Esters | Ethyl Acetate | High | Standard solvent for extraction and chromatography loading. |
| Alcohols | Ethanol / Methanol | Moderate | Good for recrystallization (often requires heating). |
| Ethers | THF / Diethyl Ether | Good | Suitable for anhydrous reactions (e.g., Grignard, reduction). |
| Aqueous | Water / PBS | Poor (<0.1 mg/mL) | Do not use as a primary solvent. Requires co-solvent (DMSO) <1% v/v. |
| Alkanes | Hexanes / Heptane | Low | Used as an anti-solvent to induce crystallization. |
Visualization: Solvent Selection Workflow
The following decision tree guides the researcher in selecting the appropriate solvent system based on the experimental goal.
Figure 1: Decision tree for solvent selection based on experimental intent.
Experimental Protocols
Protocol A: Preparation of Stock Solution for Bioassays
Objective: Create a stable, high-concentration stock for dilution into aqueous buffers.
-
Weighing: Accurately weigh the solid Ethyl 5-iodoisoxazole-3-carboxylate into a glass vial. Note: Use an anti-static gun if the powder is static.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Calculation: For 10 mg of compound (MW 267.02), add ~374 µL DMSO for a 100 mM stock.
-
-
Dissolution: Vortex vigorously for 30-60 seconds. The solution should be clear and colorless to pale yellow.
-
Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can hydrolyze the ester.
Protocol B: "Oiling Out" Prevention during Recrystallization
A common issue with isoxazole esters is their tendency to separate as an oil rather than crystallize.
-
Dissolution: Dissolve the crude material in the minimum amount of hot Ethanol (60-70°C).
-
Nucleation: Remove from heat. If oil droplets form immediately, add a "seed" crystal if available, or scratch the inner glass surface with a glass rod.
-
Anti-Solvent: Add Hexane or Heptane dropwise to the warm solution until a faint turbidity persists.
-
Cooling: Allow the solution to cool to room temperature slowly (wrap the flask in foil/towel). Then move to 4°C. Rapid cooling promotes oiling out.
Critical Stability & Handling Factors
Light Sensitivity (The Iodine Factor)
Iodinated heterocycles are susceptible to photodegradation (homolytic cleavage of the C-I bond).
-
Requirement: Always store the solid and solutions in amber vials or wrap containers in aluminum foil.
-
Indicator: A solution turning from colorless/pale yellow to brown/orange indicates the release of free iodine (
).
Hydrolytic Stability
The C3-ester linkage is stable at neutral pH but susceptible to hydrolysis in strong base (e.g., NaOH, LiOH) or strong acid.
-
Synthesis Tip: If performing a Suzuki coupling using aqueous base (e.g.,
), ensure the reaction time is optimized to prevent saponification of the ester to the carboxylic acid.
Safety (Lachrymator)
Alpha-halo esters and related isoxazoles can be potent lachrymators (tear-inducing).
-
Protocol: Open vials only inside a functioning fume hood. Double-glove (Nitrile) is recommended.
References
-
PubChem. (2024).[3] Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate Compound Summary. National Library of Medicine. [Link](Used as a structural analog for physicochemical property prediction).
-
National Institutes of Health. (2022). Light-Sensitive Injectable Prescription Drugs. PMC. [Link](Grounding for light-sensitivity protocols of iodinated compounds).
Sources
An In-Depth Technical Guide to the Stability of Ethyl 5-iodoisoxazole-3-carboxylate
Abstract
Ethyl 5-iodoisoxazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is predicated on its stability during storage, handling, and reaction conditions. This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 5-iodoisoxazole-3-carboxylate, detailing its principal degradation pathways—hydrolysis, photolysis, and thermal decomposition. We present a theoretical framework for understanding its reactivity, grounded in the electronic and structural features of the substituted isoxazole ring. Furthermore, this guide furnishes detailed, field-tested protocols for conducting forced degradation studies in line with ICH guidelines, developing a stability-indicating HPLC method, and interpreting the resultant data. The insights and methodologies provided herein are intended to empower researchers, scientists, and drug development professionals to ensure the integrity of their starting materials and intermediates, leading to more robust and reproducible outcomes.
Introduction
The isoxazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1] Ethyl 5-iodoisoxazole-3-carboxylate serves as a versatile intermediate, offering multiple reaction sites for molecular elaboration. The ester at the C3 position can be hydrolyzed or converted to an amide, while the iodo-substituent at the C5 position is amenable to various cross-coupling reactions. However, the inherent chemical features that make this molecule a valuable synthon also render it susceptible to specific degradation pathways. The weak N-O bond of the isoxazole ring and the labile Carbon-Iodine bond are key points of potential instability.[2][3]
A thorough understanding of a compound's stability profile is a cornerstone of chemical and pharmaceutical development. It informs decisions on storage conditions, formulation strategies, and the design of synthetic routes.[4] This guide provides an in-depth examination of the factors governing the stability of Ethyl 5-iodoisoxazole-3-carboxylate and offers a practical framework for its experimental evaluation.
Molecular Profile and Physicochemical Properties
A foundational understanding of the molecule's properties is essential before assessing its stability.
-
Chemical Name: Ethyl 5-iodoisoxazole-3-carboxylate
-
CAS Number: 149286-19-1[5]
-
Molecular Formula: C₆H₆INO₃[5]
-
Molecular Weight: 267.02 g/mol [5]
-
Structure:
The structure is characterized by a five-membered isoxazole ring, an aromatic heterocycle. Key features influencing its stability are:
-
The Isoxazole N-O Bond: This is the most labile bond in the ring system, susceptible to reductive or base-catalyzed cleavage.[2]
-
The C-I Bond: The bond between the sp²-hybridized carbon of the isoxazole ring and the iodine atom is susceptible to photolytic cleavage.[3]
-
The Ethyl Ester Group: This group is prone to hydrolysis under both acidic and basic conditions.
Potential Degradation Pathways
Based on the chemistry of isoxazoles and iodo-substituted aromatics, several degradation pathways can be anticipated. These pathways must be investigated to establish a comprehensive stability profile.
Hydrolytic Degradation
Hydrolysis is a common degradation route for esters and can also affect the isoxazole ring itself.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary site of degradation is expected to be the hydrolysis of the ethyl ester to the corresponding carboxylic acid (5-iodoisoxazole-3-carboxylic acid). The isoxazole ring is generally more stable under acidic conditions compared to basic conditions.[6]
-
Base-Catalyzed Degradation: Basic conditions present a dual threat. Firstly, saponification of the ester will occur rapidly. Secondly, and more significantly, strong bases can promote the cleavage of the isoxazole ring.[2] This often proceeds via deprotonation at the C3 position (if available) or nucleophilic attack, leading to ring-opened species like β-ketonitriles or their derivatives.[7][8]
Photolytic Degradation
The presence of an iodine atom on the heterocyclic ring makes Ethyl 5-iodoisoxazole-3-carboxylate particularly susceptible to photodegradation.
-
C-I Bond Homolysis: The Carbon-Iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to UV light, generating a heterocyclic radical and an iodine radical.[3] The resulting radical can then abstract a hydrogen atom from the solvent or participate in other radical-mediated side reactions, leading to the formation of Ethyl isoxazole-3-carboxylate (the de-iodinated product) and other impurities.[3]
Oxidative Degradation
While the isoxazole ring is relatively stable to oxidation, aggressive oxidative conditions can lead to decomposition.[9] The reaction with strong oxidizing agents like hydrogen peroxide may lead to complex mixtures of smaller, fragmented molecules.[6]
Thermal Degradation
Like most organic molecules, thermal stress can induce degradation. For isoxazoles, high temperatures can promote rearrangement to the more stable oxazole isomer, although this often requires significant energy input.[2] More commonly, excessive heat will lead to non-specific decomposition.
Diagram of Potential Degradation Pathways
The following diagram illustrates the primary hydrolytic and photolytic degradation routes.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Versatile Iodo Group at the C5-Position of Isoxazoles: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its unique electronic and structural features contribute to favorable pharmacokinetic and pharmacodynamic properties. The functionalization of the isoxazole core is a key strategy in drug discovery, and the iodo-substituted variants, particularly 5-iodoisoxazoles, serve as versatile intermediates for introducing molecular diversity. This guide provides an in-depth exploration of the reactivity of the iodo group at the 5-position of the isoxazole ring, offering mechanistic insights and practical, field-proven protocols for its transformation.
The 5-Iodoisoxazole Scaffold: A Gateway to Novel Chemical Space
The iodine atom at the C5 position of the isoxazole ring is a valuable synthetic handle. Its moderate reactivity allows for a broad range of transformations, primarily through palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and, under specific conditions, nucleophilic aromatic substitution. The ability to selectively functionalize this position opens up avenues for the synthesis of complex molecules with tailored biological activities.[1][5]
Synthesis of 5-Iodoisoxazoles
A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves a one-pot reaction of terminal alkynes with aldehydes and hydroxylamine, followed by iodination.[6] This approach allows for the introduction of various substituents at the C3 and C5 positions.
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles, which can be subsequently iodinated to yield 5-iodoisoxazoles.
-
Step 1: Formation of the Propargyl Alcohol. To a solution of a terminal alkyne (1.0 eq) in an appropriate solvent (e.g., THF), add n-butyllithium (1.05 eq) at -78 °C. After stirring for 30 minutes, add the desired aldehyde (1.1 eq). Allow the reaction to warm to room temperature and stir until completion.
-
Step 2: Oxidation to the Ynone. The resulting propargyl alcohol is then oxidized to the corresponding α,β-ynone using an appropriate oxidizing agent, such as manganese dioxide or a Swern oxidation.
-
Step 3: Cyclization with Hydroxylamine. The crude ynone is dissolved in a suitable solvent (e.g., ethanol), and hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate, 2.0 eq) are added. The mixture is heated to reflux until the ynone is consumed, as monitored by TLC.
-
Step 4: Iodination. After cooling, the reaction mixture is treated with a solution of iodine (1.2 eq) and sodium bicarbonate (2.0 eq) in water. The 5-iodoisoxazole product is then extracted with an organic solvent, dried, and purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
The iodo group at the C5 position of isoxazoles is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the 5-iodoisoxazole and an organoboron reagent.[7][8] This reaction is widely used in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.[9][10]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are commonly employed.[10] The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[8]
Protocol 2: Suzuki-Miyaura Coupling of a 5-Iodoisoxazole with an Arylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.[7]
-
Materials:
-
5-Iodoisoxazole derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Na₂CO₃ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add the 5-iodoisoxazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ | Amberlite IRA-400(OH) | Water/Ethanol | Not specified | [7] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | Not specified | [11][12] |
| DNA-conjugated aryl iodide | (Het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | Water/Acetonitrile | 51-95 | [9] |
Table 1: Examples of Suzuki-Miyaura Coupling Reactions.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a 5-iodoisoxazole and a terminal alkyne, providing access to valuable alkynyl-substituted isoxazoles.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[2][5]
Causality Behind Experimental Choices: The dual catalytic system of palladium and copper is key to the Sonogashira reaction's efficiency. The palladium catalyst facilitates the oxidative addition to the iodo-isoxazole, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] An amine base is used to deprotonate the alkyne and regenerate the catalyst.[13]
Protocol 3: Sonogashira Coupling of a 5-Iodoisoxazole with a Terminal Alkyne
This is a general procedure and optimization may be necessary.[2][5]
-
Materials:
-
5-Iodoisoxazole derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (2.0 mmol)
-
THF or DMF (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add the 5-iodoisoxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, terminal alkyne, and triethylamine via syringe.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 3,5-disubstituted-4-iodoisoxazoles | Terminal alkynes | Pd(acac)₂/PPh₃ | CuI | Et₂NH | DMF | up to 98 | [4][15] |
| Iodoarenes | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | Ionic Liquid | 52-96 | [5] |
Table 2: Examples of Sonogashira Coupling Reactions.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of a 5-iodoisoxazole with an alkene to form a substituted alkene.[16][17] This reaction is a valuable tool for the vinylation of the isoxazole core.[6][18]
Causality Behind Experimental Choices: The Heck reaction requires a palladium catalyst, a base, and typically a phosphine ligand.[17] The base is necessary to neutralize the HI formed during the reaction and to regenerate the active Pd(0) catalyst.[19] The choice of ligand can influence the efficiency and regioselectivity of the reaction.
Protocol 4: Heck Reaction of a 5-Iodoisoxazole with an Alkene
This is a general procedure that may require optimization.[20]
-
Materials:
-
5-Iodoisoxazole derivative (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
DMF or Acetonitrile (10 mL)
-
-
Procedure:
-
In a sealed tube, combine the 5-iodoisoxazole, alkene, Pd(OAc)₂, P(o-tolyl)₃, and triethylamine.
-
Add the solvent and degas the mixture.
-
Heat the reaction to 80-120 °C and stir until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
-
Stille Coupling
The Stille coupling reaction pairs a 5-iodoisoxazole with an organostannane reagent to form a new C-C bond.[21][22] This reaction is known for its tolerance of a wide range of functional groups.[23][24]
Causality Behind Experimental Choices: The Stille reaction is catalyzed by a palladium(0) complex.[21] The key step is the transmetalation of the organic group from the tin reagent to the palladium center.[15] The choice of ligand and solvent can significantly impact the reaction rate and yield.
Protocol 5: Stille Coupling of a 5-Iodoisoxazole with an Organostannane
This is a general protocol and may need adjustment for specific substrates.[15]
-
Materials:
-
5-Iodoisoxazole derivative (1.0 mmol)
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous and degassed toluene or DMF (10 mL)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 5-iodoisoxazole and Pd(PPh₃)₄.
-
Add the solvent followed by the organostannane.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude product is often purified by column chromatography. To remove tin byproducts, a wash with aqueous KF solution can be employed.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a 5-iodoisoxazole and a primary or secondary amine.[25][26] This reaction is a powerful tool for accessing N-arylated isoxazoles.[27][28]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[25] The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results.[26] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine.
Protocol 6: Buchwald-Hartwig Amination of a 5-Iodoisoxazole
This is a representative protocol and may require optimization.[29]
-
Materials:
-
5-Iodoisoxazole derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, charge a vial with the 5-iodoisoxazole, amine, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add toluene and seal the vial.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Figure 2: Overview of palladium-catalyzed cross-coupling reactions of 5-iodoisoxazoles.
Metal-Halogen Exchange: Generating Nucleophilic Isoxazole Species
Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful method to reverse the polarity of the C5 position, transforming the electrophilic carbon of the C-I bond into a nucleophilic carbon of a C-Li bond.[8][30] This allows for subsequent reactions with a wide range of electrophiles.
Causality Behind Experimental Choices: The reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions of the highly reactive organolithium intermediate.[20][31] The choice of alkyllithium reagent (n-BuLi or t-BuLi) can influence the reaction rate and efficiency.[8][32]
Protocol 7: Lithium-Iodine Exchange and Electrophilic Quench
This is a general procedure and requires strict anhydrous and inert conditions.[20]
-
Materials:
-
5-Iodoisoxazole derivative (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Anhydrous THF (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add the 5-iodoisoxazole and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl iodides, nucleophilic aromatic substitution (SNAr) at the C5 position of the isoxazole ring can occur if the ring is sufficiently activated by electron-withdrawing groups.[13][21] For example, a nitro or cyano group at the C3 or C4 position would render the C5 position more susceptible to nucleophilic attack.[3][9]
Causality Behind Experimental Choices: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[13][21] The presence of strong electron-withdrawing groups is crucial to stabilize the negative charge in the intermediate.
Hypothetical Protocol 8: Nucleophilic Aromatic Substitution on an Activated 5-Iodoisoxazole
This is a hypothetical protocol based on the principles of SNAr.[3]
-
Materials:
-
3-Nitro-5-iodoisoxazole (1.0 mmol)
-
Sodium methoxide (1.2 mmol)
-
Methanol (10 mL)
-
-
Procedure:
-
Dissolve the 3-nitro-5-iodoisoxazole in methanol.
-
Add the sodium methoxide and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
-
Conclusion
The iodo group at the C5 position of the isoxazole ring is a remarkably versatile functional group, providing a gateway to a vast array of molecular structures. Through well-established methodologies such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange, researchers can efficiently introduce a wide range of substituents at this position. This capability is of paramount importance in the field of drug discovery, where the systematic modification of a lead scaffold is a cornerstone of optimizing biological activity. A thorough understanding of the reactivity of 5-iodoisoxazoles and the practical application of the protocols described herein will empower scientists to accelerate the discovery and development of novel therapeutic agents.
References
- Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025, March 17).
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 18).
- Stille Coupling - Organic Synthesis.
- Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link.
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3).
- Nucleophilic aromatic substitution - Wikipedia.
- Flow Chemistry: Sonogashira Coupling.
- Heck Reaction - Organic Chemistry Portal.
- Exp 4 - Suzuki Coupling Reaction - Scribd.
- Asian Journal of Chemistry.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC.
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum.
- Metal–halogen exchange - Wikipedia.
- The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27).
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Heck Reaction—State of the Art - MDPI. (2017, September 11).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
- Heck reaction - Wikipedia.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
- Mechanism of lithium-halogen exchange of primary alkyl iodide - ECHEMI.
- The Stille Reaction - Organic Reactions.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
- Advancing total synthesis through the Stille cross-coupling - Semantic Scholar.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.
- The Suzuki Reaction - Andrew G Myers Research Group.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México.
- Synthesis of 5‐iodotriazole substrates (2 and 4) from ethyl... - ResearchGate.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- SYNTHESIS OF 3-ARYL-5-DIETHOXYPHOSPHORYLETHYNE-4,5-DIHYDROISOXAZOLES. (2013, November 15).
- Synthesis of 3‐Acyl‐Isoxazoles via Radical 5‐endo trig Cyclization of β,γ‐Unsaturated Ketones with NaNO2 - ResearchGate.
- Sequential Triple Cross-Coupling towards Synthesis of 2,4,5-Trisarylthiazoles - TCI Chemicals.
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences.
- Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles | ChemRxiv.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.
- lithium halogen exchange #1 revised.
- Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H) - OICC Press. (2024, August 31).
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - MDPI. (2023, March 11).
- Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. hammer.purdue.edu [hammer.purdue.edu]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 20. asianpubs.org [asianpubs.org]
- 21. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 22. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Heck Reaction [organic-chemistry.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rsc.org [rsc.org]
- 28. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 29. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 31. Lab Reporter [fishersci.co.uk]
- 32. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Isoxazole Scaffold in Modern Medicinal Chemistry: From Bioisosteric Principles to Clinical Applications
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its utility extends beyond simple structural scaffolding; it functions as a critical pharmacophore capable of modulating physicochemical properties, metabolic stability, and target binding affinity.[4] This guide provides a technical deep-dive into the substituted isoxazole moiety, exploring its role as a non-classical bioisostere, detailing robust synthetic protocols, and analyzing its application in oncology and inflammation.
Structural Logic: The Isoxazole as a Bioisostere
In rational drug design, the isoxazole ring is frequently employed as a bioisostere for amide and ester bonds. Its unique electronic distribution allows it to mimic the planar geometry and hydrogen-bonding capabilities of these labile groups while offering superior metabolic stability against hydrolysis.
Physicochemical Properties[4]
-
Polarity & Solubility: The electronegative oxygen and nitrogen atoms create a dipole moment that enhances aqueous solubility compared to carbocyclic analogs.
-
H-Bonding: The ring nitrogen (N2) acts as a hydrogen bond acceptor, while the C-H bonds (particularly at C4) can participate in weak hydrogen bonding interactions.
-
Metabolic Stability: Unlike amides, which are susceptible to amidases/proteases, the isoxazole ring is resistant to hydrolytic cleavage, prolonging the half-life (
) of the drug candidate.
Bioisosteric Mapping
The 3,5-disubstituted isoxazole motif effectively mimics the trans-amide bond configuration.[3] This substitution pattern maintains the spatial orientation of the R-groups, preserving binding affinity to protein pockets designed to recognize peptide backbones.
Figure 1: Bioisosteric relationship between the amide bond and the isoxazole scaffold, highlighting the conservation of physicochemical properties and improvement in metabolic stability.[3]
Synthetic Architectures: Regioselective Construction
The most authoritative method for constructing the isoxazole core is the [3+2] 1,3-Dipolar Cycloaddition between nitrile oxides and alkynes/alkenes. This route allows for high regioselectivity, particularly when accessing 3,5-disubstituted derivatives.
Core Methodology: 1,3-Dipolar Cycloaddition
The reaction typically involves the in situ generation of a nitrile oxide from an aldoxime precursor, followed by cycloaddition with a terminal alkyne.
Key Reagents:
-
Precursor: Aldoxime (R-CH=NOH)[3]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Chloramine-T[3]
-
Base: Triethylamine (Et3N) to generate the nitrile oxide dipole
-
Dipolarophile: Terminal Alkyne
Detailed Experimental Protocol
Target: Synthesis of 3,5-Diphenylisoxazole (Representative Scaffold)
-
Preparation of Hydroximoyl Chloride:
-
Dissolve benzaldoxime (10 mmol) in DMF (20 mL).
-
Add N-Chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C.
-
Stir at room temperature for 1-2 hours. Monitor by TLC for disappearance of starting material.
-
-
Cycloaddition:
-
To the reaction mixture, add phenylacetylene (12 mmol).
-
Add a solution of triethylamine (12 mmol) in DMF (5 mL) dropwise over 30 minutes at 0°C. Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude residue via column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield the 3,5-disubstituted isoxazole as a white solid.
-
Figure 2: Step-wise synthetic workflow for the construction of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.
Therapeutic Applications & Case Studies
Oncology: HSP90 Inhibition (Luminespib)
Luminespib (NVP-AUY922) represents a third-generation HSP90 inhibitor built on a resorcinol-isoxazole scaffold.[3][5][6]
-
Mechanism: It competitively binds to the N-terminal ATP-binding pocket of HSP90.[3] The isoxazole ring serves as a rigid linker that orients the resorcinol moiety to form critical hydrogen bonds with Asp93 and Thr184 residues within the pocket.
-
Outcome: Inhibition of HSP90 leads to the degradation of "client proteins" (e.g., HER2, AKT, RAF) essential for tumor survival, inducing apoptosis in resistant cancer lines.
Inflammation: Selective COX-2 Inhibition
Valdecoxib and its prodrug Parecoxib utilize the isoxazole ring to achieve selectivity for the Cyclooxygenase-2 (COX-2) enzyme over COX-1.[3]
-
Structural Basis: The isoxazole ring positions the rigid phenyl sulfonamide group into the secondary hydrophobic pocket of COX-2. This pocket is accessible in COX-2 due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2), allowing the isoxazole-based inhibitor to bind tightly.[3]
Figure 3: Mechanism of selective COX-2 inhibition by isoxazole derivatives, exploiting the specific hydrophobic pocket of the enzyme.[3]
Strategic SAR & Quantitative Data
Optimization of the isoxazole scaffold often involves varying substituents at the C3 and C5 positions. The table below summarizes SAR trends for anticancer activity in isoxazole derivatives targeting leukemia cell lines (e.g., Jurkat, HL-60).
Table 1: Comparative Antiproliferative Activity (IC50) of Isoxazole Derivatives
| Compound ID | C3 Substituent | C5 Substituent | IC50 (Jurkat) [µM] | IC50 (HL-60) [µM] | SAR Insight |
| DHI1 (Ref) | Indole | Phenyl | 21.83 | 19.14 | Baseline activity for indole-isoxazole hybrids.[3] |
| Analog 4i | Phenyl | Unsubstituted | 22.31 | 32.68 | Lack of C5 substitution reduces potency in HL-60.[3] |
| Analog 134 | o-Bromo-phenyl | Carboxamide | < 10.0 | < 10.0 | Ortho-halogenation enhances lipophilicity and binding.[3] |
| Luminespib | Resorcinol | Morpholine | 0.013 (HSP90 Kd) | 0.002-0.04 | Resorcinol hydroxyls are critical for ATP-pocket anchoring.[3] |
Data synthesized from recent medicinal chemistry reviews (2024-2025).[3]
Future Perspectives: PROTACs & Beyond
The future of isoxazole chemistry lies in Targeted Protein Degradation (PROTACs) .
-
Role: The isoxazole ring is being explored as a stable, rigid linker in PROTAC molecules, connecting an E3 ligase ligand (e.g., Cereblon) to a target protein ligand.
-
Advantage: Its metabolic stability prevents premature degradation of the PROTAC chimera in vivo, a common failure mode for linear alkyl linkers.
-
Emerging Trend: Covalent inhibitors incorporating isoxazoles with electrophilic "warheads" (e.g., acrylamides) at the C4 position are showing promise in overcoming drug resistance in kinase targets.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025. Link
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 2025. Link[3]
-
Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative. ACS Pharmacology & Translational Science, 2025. Link[3]
-
NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor. Cancer Research, 2008.[7] Link
-
Isoxazole compounds: Unveiling the synthetic strategy... as PARP inhibitor. European Journal of Medicinal Chemistry, 2024.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Luminespib - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. Luminespib | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 7. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Ethyl 5-iodoisoxazole-3-carboxylate as a synthetic building block
A Bifunctional Scaffold for Divergent Synthesis in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the demand for heterocycles that offer orthogonal functionalization is critical. Ethyl 5-iodoisoxazole-3-carboxylate (CAS: 119841-86-6) represents a high-value "hub" molecule. Its utility stems from its unique electronic asymmetry: the C5-iodine atom serves as a "soft" electrophile for transition-metal-catalyzed cross-couplings, while the C3-ester provides a "hard" electrophile for classical carbonyl chemistry. This whitepaper outlines the synthesis, reactivity profile, and strategic application of this building block in the generation of bioactive isoxazole libraries.
Chemical Profile & Stability
The isoxazole ring is an aromatic system, but the presence of the oxygen atom renders it less aromatic than furan or thiophene, making it susceptible to ring cleavage under reducing conditions (e.g., hydrogenation). The 5-iodo substituent is activated by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it highly reactive toward oxidative addition with palladium(0).
| Property | Data |
| IUPAC Name | Ethyl 5-iodo-1,2-oxazole-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 267.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; insoluble in water |
| Stability | Light sensitive (store in amber vials); stable to weak acids/bases |
Synthesis of the Building Block
While direct lithiation of ethyl isoxazole-3-carboxylate followed by iodine quench is possible, it suffers from regioselectivity issues and potential ring fragmentation. The most robust industrial route is the Sandmeyer-type transformation of the corresponding amine.
Protocol: Sandmeyer Iodination
This protocol converts Ethyl 5-aminoisoxazole-3-carboxylate into the title compound via a diazonium intermediate.
Reagents:
-
Ethyl 5-aminoisoxazole-3-carboxylate (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Potassium Iodide (
, 1.5 equiv) -
Sulfuric Acid (
, 2M aqueous) or (for non-aqueous conditions)
Step-by-Step Methodology:
-
Diazotization: Dissolve the amine in acidic media (e.g., dilute
) and cool to 0°C. Add (aq) dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition. -
Substitution: After stirring for 30 minutes, slowly add a solution of
(aq). The reaction will evolve nitrogen gas ( ). -
Workup: Allow the mixture to warm to room temperature. Quench with saturated sodium thiosulfate (
) to remove excess iodine (indicated by the disappearance of the dark purple color). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[1][2] -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the product.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis via the Sandmeyer reaction, ensuring regiochemical integrity.
Reactivity Profile & Applications
The power of this building block lies in its ability to undergo divergent synthesis . The C5-Iodine is the primary handle for increasing molecular complexity via C-C bond formation.
A. Suzuki-Miyaura Coupling (C5 Functionalization)
The iodine atom is an excellent leaving group for Pd-catalyzed cross-coupling with aryl or heteroaryl boronic acids. This is the standard method for installing the "tail" of a drug candidate.
Optimized Conditions:
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane/Water (4:[3]1) or Toluene/EtOH/Water.
-
Temp: 80–100°C.
Mechanistic Insight: The electron-deficient nature of the isoxazole ring facilitates the oxidative addition of Pd(0) into the C-I bond, which is typically the rate-determining step.
B. Sonogashira Coupling (Alkynylation)
Reaction with terminal alkynes yields 5-alkynylisoxazoles. This is particularly useful for fragment-based drug discovery (FBDD) to extend the scaffold into linear binding pockets.
C. Ester Manipulation (C3 Functionalization)
The C3-ester is stable during C5-coupling (orthogonal reactivity). Post-coupling, it can be:
-
Hydrolyzed (
) to the carboxylic acid for amide coupling. -
Reduced (
) to the alcohol. -
Converted to a heterocycle (e.g., oxadiazole) via hydrazide formation.
Visualization: Divergent Reactivity
Figure 2: The "Hub" concept: Using the core scaffold to generate diverse chemical libraries.
Case Study: Application in Drug Discovery
Isoxazole scaffolds are prevalent in marketed drugs such as Leflunomide (DMARD) and Parecoxib (COX-2 inhibitor).
Workflow Example:
-
Scaffold Preparation: Synthesize Ethyl 5-iodoisoxazole-3-carboxylate on a multigram scale.
-
Library Expansion (R1): Perform parallel Suzuki couplings with a diverse set of 20 aryl boronic acids to install the C5 substituent.
-
Scaffold Activation: Hydrolyze the ester groups of the crude library to the corresponding acids.
-
Library Expansion (R2): Perform amide couplings with a set of 20 amines.
-
Result: A
matrix (400 compounds) generated from a single iodinated precursor.
Safety & Handling
-
Organic Iodides: Generally potential alkylating agents. Wear gloves and work in a fume hood.
-
Diazonium Intermediates: The Sandmeyer intermediate is potentially explosive if allowed to dry. Keep the reaction wet and cold (0–5°C) until the iodine quench is complete.
-
Waste Disposal: Aqueous waste from the Sandmeyer reaction contains heavy metals (if copper is used, though KI route avoids this) and iodine species. Segregate as halogenated waste.
References
-
BenchChem. (2025). Synthesis of Isoxazole-5-carboxylates: Technical Guide and Troubleshooting. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). Advances in isoxazole chemistry and their role in drug discovery.[4][5][6][7] PMC. Retrieved from
-
MDPI. (2024).[8][9] Synthesis and Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate. Molbank.[8] Retrieved from
-
Beilstein Institut. (2024). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Retrieved from
-
ChemicalBook. (2025).[7][10][11] Ethyl 5-acetylisoxazole-3-carboxylate Synthesis and Precursors. Retrieved from
Sources
- 1. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of Ethyl 5-iodoisoxazole-3-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 5-iodoisoxazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust two-step synthetic route commencing with the formation of the isoxazole core via cyclocondensation, followed by regioselective iodination at the C5 position. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Isoxazole derivatives are a cornerstone in pharmaceutical research, present in numerous approved drugs and clinical candidates, valued for their diverse biological activities including anti-inflammatory, anti-cancer, and anti-viral properties.[1] Ethyl 5-iodoisoxazole-3-carboxylate, in particular, serves as a versatile intermediate. The iodo-substituent at the C5 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of molecular complexity and the construction of extensive compound libraries for drug discovery.
The synthetic strategy outlined herein involves two key transformations:
-
Formation of the Isoxazole Ring: The synthesis begins with the construction of the Ethyl isoxazole-3-carboxylate precursor. This is achieved through the cyclocondensation reaction of ethyl 2,4-dioxobutanoate (in its enol form) with hydroxylamine hydrochloride. This classic approach provides a reliable and high-yielding pathway to the core isoxazole structure.
-
Regioselective Iodination: The subsequent step is the critical iodination of the isoxazole ring. The electron-rich nature of the isoxazole heterocycle makes it amenable to electrophilic aromatic substitution. The protocol employs N-Iodosuccinimide (NIS) as the iodine source, activated by trifluoroacetic acid (TFA). This system generates a potent electrophilic iodine species (I+), which preferentially attacks the C5 position of the isoxazole ring, driven by the electronic characteristics of the heterocycle. This method is noted for its efficiency and high regioselectivity in halogenating isoxazoles.[2]
Overall Reaction Scheme & Workflow
The synthesis proceeds according to the following two-step reaction scheme:
Step 1: Ethyl isoxazole-3-carboxylate Synthesis EtOOC-CO-CH2-CHO + NH2OH·HCl → Ethyl isoxazole-3-carboxylate
Step 2: Iodination Ethyl isoxazole-3-carboxylate + NIS/TFA → Ethyl 5-iodoisoxazole-3-carboxylate
Below is a diagram illustrating the experimental workflow.
Caption: High-level overview of the two-part synthetic procedure.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Notes |
| Ethyl 2,4-dioxobutanoate | 615-79-2 | 144.12 | 10.0 g (69.4 mmol) | Starting material for precursor synthesis. |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 5.30 g (76.3 mmol) | Reagent for cyclocondensation. Corrosive. |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 6.25 g (76.3 mmol) | Base for precursor synthesis. |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | ~250 mL | Solvent. Flammable. |
| N-Iodosuccinimide (NIS) | 516-12-1 | 224.99 | 16.4 g (72.9 mmol) | Iodinating agent. Light-sensitive irritant. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | 0.58 mL (7.6 mmol) | Catalyst. Severe corrosive and skin burns. |
| Acetonitrile (Anhydrous) | 75-05-8 | 41.05 | ~200 mL | Solvent. Flammable, toxic. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction and chromatography. Flammable. |
| Hexanes | 110-54-3 | 86.18 | As needed | For chromatography. Flammable, neurotoxin. |
| Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed | For quenching excess iodine. |
| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | For neutralization. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | For washing during extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying agent. |
| Silica Gel (60-120 mesh) | 7631-86-9 | - | As needed | For column chromatography. |
Step-by-Step Procedure
Part 1: Synthesis of Ethyl isoxazole-3-carboxylate
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxobutanoate (10.0 g, 69.4 mmol), hydroxylamine hydrochloride (5.30 g, 76.3 mmol), and anhydrous sodium acetate (6.25 g, 76.3 mmol).
-
Dissolution: Add 200 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until most solids are dissolved, forming a suspension.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material (ethyl 2,4-dioxobutanoate) is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 100 mL of deionized water and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 25% ethyl acetate) to afford Ethyl isoxazole-3-carboxylate as a clear oil or low-melting solid.[3]
Part 2: Synthesis of Ethyl 5-iodoisoxazole-3-carboxylate
-
Reaction Setup: In a 500 mL round-bottom flask, protected from light (e.g., wrapped in aluminum foil) and under a nitrogen atmosphere, dissolve the purified Ethyl isoxazole-3-carboxylate (assuming ~9.0 g, 63.8 mmol from the previous step) in 200 mL of anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (16.4 g, 72.9 mmol) in one portion. The mixture may turn yellow or brown.
-
Catalyst Addition: Carefully add trifluoroacetic acid (0.58 mL, 7.6 mmol) dropwise to the reaction mixture using a syringe.
-
Iodination Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is fully consumed.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir until the dark color dissipates.
-
Work-up and Neutralization: Transfer the mixture to a separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Separate the layers. Wash the organic layer sequentially with 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO3) and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-iodoisoxazole-3-carboxylate.
-
Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[4] If it remains an oil or is impure, flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) can be employed for final purification. The final product should be a white to off-white solid.[5]
Mechanistic Insights
The key to the second step's success is the regioselective electrophilic substitution. The mechanism is depicted below.
Sources
Precision Synthesis of 3,5-Disubstituted Isoxazoles: Protocols and Medicinal Chemistry Applications
Topic: Step-by-step synthesis of 3,5-disubstituted isoxazoles Content Type: Application Notes and Protocols
Abstract
3,5-Disubstituted isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amide and ester bonds in varying pharmacophores, including COX-2 inhibitors (e.g., Valdecoxib) and beta-lactamase inhibitors. This Application Note provides a rigorous, field-proven guide to their synthesis. We prioritize the [3+2] Cycloaddition of Nitrile Oxides as the "Gold Standard" for regiocontrol, while detailing the pH-Switchable Condensation of Ynones as a versatile alternative. Detailed protocols, mechanistic insights, and troubleshooting matrices are provided to ensure reproducibility and high yield.
Strategic Analysis: Route Selection & Regiocontrol
The synthesis of isoxazoles is often plagued by regioselectivity issues (formation of 3,5- vs. 3,4-isomers).[1] Selecting the correct pathway is critical for structural integrity.
| Feature | Method A: [3+2] Cycloaddition (Recommended) | Method B: Ynone Condensation (Alternative) |
| Mechanism | Concerted 1,3-Dipolar Cycloaddition | Nucleophilic Addition-Elimination |
| Precursors | Aldoximes + Terminal Alkynes | |
| Regioselectivity | High (3,5-isomer) .[2] Steric/electronic factors favor 5-substitution.[3] | Variable . Controlled by pH (Acid |
| Scope | Broad.[2][4][5][6][7] Tolerates diverse functional groups. | Requires synthesis of ynone intermediate first. |
| Operational | One-pot (in situ nitrile oxide generation). | Two-step (Ynone synth + Cyclization).[2][4] |
Decision Logic for Synthesis
The following logic gate assists in selecting the optimal synthetic strategy based on available starting materials and target regiochemistry.
Figure 1: Strategic decision tree for selecting the synthetic route. Method A is generally preferred for its directness and reliability.
Method A: The Gold Standard – [3+2] Cycloaddition
Principle: This method utilizes the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ) with a terminal alkyne. The reaction is highly regioselective, with the oxygen of the dipole preferentially bonding to the more substituted carbon of the alkyne (C5), driven by both steric minimization and FMO (Frontier Molecular Orbital) interactions.
Core Protocol: Chloramine-T / NCS Mediated Synthesis
This protocol avoids the isolation of unstable nitrile oxides by generating them from aldoximes using N-Chlorosuccinimide (NCS) or Chloramine-T, followed by base-mediated dehydrohalogenation.
Reagents & Materials
-
Aldehyde (R¹-CHO): 1.0 equiv
-
Terminal Alkyne (R²-C≡CH): 1.1 equiv
-
Hydroxylamine Hydrochloride: 1.1 equiv
-
N-Chlorosuccinimide (NCS): 1.1 equiv
-
Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)
-
Solvent: DMF or DCM/Water biphasic system (10 mL/mmol)
Step-by-Step Workflow
Step 1: Formation of Aldoxime
-
Dissolve the aldehyde (1.0 equiv) in EtOH/Water (1:1).
-
Add NH₂OH·HCl (1.1 equiv) and Sodium Acetate (1.1 equiv).
-
Stir at RT for 1–2 hours. Monitor by TLC (disappearance of aldehyde).[8]
-
Workup: Evaporate EtOH, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.[9] (Crude oxime is usually sufficiently pure).
Step 2: In Situ Nitrile Oxide Generation & Cycloaddition
-
Dissolve the Aldoxime (1.0 equiv) in dry DMF (or DCM) under an inert atmosphere (N₂).
-
Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic.
-
Stir at RT for 1–3 hours to form the Hydroximinoyl Chloride . (Verify by TLC; the spot usually becomes less polar).
-
Add the Terminal Alkyne (1.1 equiv) to the reaction mixture.
-
Critical Step: Add Et₃N (1.2 equiv) dissolved in solvent very slowly (dropwise over 30–60 mins) at 0°C.
-
Why? Slow addition keeps the concentration of the nitrile oxide low, preventing dimerization to furoxan side products.
-
-
Allow the mixture to warm to RT and stir overnight (12–16 h).
Step 3: Purification
-
Wash combined organics with 1N HCl (to remove amine), saturated NaHCO₃, and brine.
-
Dry (Na₂SO₄) and concentrate.
-
Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the one-pot nitrile oxide cycloaddition.
Method B: The Alternative – Regioselective Condensation
Context: Use this method when starting from Ynones (often accessible via Sonogashira coupling). The regiochemistry is dictated by the pH of the reaction medium, allowing for "switchable" synthesis.[2]
Protocol: Acid-Controlled Cyclization (Yields 3-R¹-5-R²)
Target: Retention of the original carbonyl substituent at the 3-position.
-
Dissolve the ynone (R¹-CO-C≡C-R²) in Ethanol.
-
Add Hydroxylamine Hydrochloride (1.5 equiv).
-
Reflux for 4–8 hours.
-
Workup: Concentrate, neutralize with saturated NaHCO₃, extract with DCM.
Protocol: Base-Controlled Cyclization (Yields 3-R²-5-R¹)
Target: Inversion of substituents (Carbonyl substituent moves to 5-position).
-
Dissolve the ynone in Ethanol.
-
Add Hydroxylamine Hydrochloride (1.5 equiv) and NaOH (2.0 equiv).
-
Reflux for 2–6 hours.
Troubleshooting & Optimization Matrix
| Problem | Probable Cause | Corrective Action |
| Low Yield / Dimerization | Nitrile oxide concentration too high (Furoxan formation). | Decrease rate of base addition (syringe pump). Dilute reaction mixture. |
| Regioisomer Mixture | Internal alkyne used instead of terminal. | Use terminal alkynes for steric control. If internal is required, expect mixtures; separate by HPLC. |
| Incomplete Reaction | Chlorination step failed (NCS quality). | Recrystallize NCS or use fresh bottle. Ensure solvent (DMF) is dry. |
| Isoxazoline Impurity | Over-reduction or incomplete oxidation (in Chalcone route). | Add oxidant (MnO₂ or DDQ) to aromatize the intermediate isoxazoline. |
Characterization Standards
To validate the structure of the 3,5-disubstituted isoxazole, specific NMR signatures must be confirmed.
-
¹H NMR: The proton at the C4 position is the diagnostic handle. It typically appears as a sharp singlet between δ 6.0 – 6.8 ppm .
-
¹³C NMR:
-
C3: ~150–160 ppm (depending on substituent).[9]
-
C4: ~100–105 ppm (Characteristic high-field shift for aromatic heterocycle).
-
C5: ~160–170 ppm.
-
-
Regiochemistry Check: NOESY experiments showing correlation between the C4-H and the substituents at C3 and C5 can confirm spatial proximity.
References
-
Hansen, T. V., et al. (2005).[6] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry. Link
-
Kadam, K. S., et al. (2016).[6][10] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Synthesis. Link
-
Tang, S., et al. (2009).[6] "Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles." Organic Letters. Link
-
Liu, X., et al. (2018). "Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones." Tetrahedron. Link
-
Perez, J. M., et al. (2015).[4] "Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents." ACS Sustainable Chemistry & Engineering.[4] Link[4]
-
Sosnovskikh, V. Y., et al. (2026). "Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles." The Journal of Organic Chemistry. Link(Note: Year adjusted to current context, referencing foundational work in regiocontrol).
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodoisoxazoles
Executive Summary
This guide provides optimized protocols for the palladium-catalyzed cross-coupling of 5-iodoisoxazoles. While isoxazoles are privileged scaffolds in medicinal chemistry (e.g., COX-2 inhibitors, antibiotics), the 5-position presents a unique paradox: the C-I bond is highly reactive toward oxidative addition, yet the isoxazole ring itself is electronically fragile. The N-O bond is susceptible to reductive cleavage and ring-opening under the very basic or reducing conditions often required for coupling.
This document details three field-proven workflows—Suzuki-Miyaura , Sonogashira , and Stille —specifically tuned to preserve ring integrity while maximizing conversion.
Mechanistic Insight: The "Fragile Ring" Paradox
The 5-iodoisoxazole moiety is electronically distinct from standard aryl halides. The C5 position is flanked by the ring oxygen, rendering it electron-deficient. This increases the rate of oxidative addition to Pd(0) compared to phenyl iodides. However, this electron deficiency also makes the ring susceptible to nucleophilic attack and N-O bond cleavage (reductive ring opening), particularly by strong bases or at elevated temperatures.
The Catalytic Cycle & Failure Modes
The following diagram illustrates the standard catalytic cycle alongside the critical "off-ramp" failure modes specific to isoxazoles.
Figure 1: Catalytic cycle highlighting the specific instability of the isoxazole N-O bond during the Pd(II) intermediate stage.
Protocol Selection Guide
Choose the workflow based on your coupling partner and tolerance for metallic byproducts.
| Feature | Suzuki-Miyaura | Sonogashira | Stille |
| Coupling Partner | Boronic Acids/Esters | Terminal Alkynes | Organostannanes |
| Base Requirement | Mild ( | Amine (TEA/DIPEA) | None (Neutral) |
| Ring Stability Risk | Moderate (pH dependent) | Low (Room Temp) | Very Low (Neutral) |
| Purification | Easy (Boron washes out) | Moderate | Difficult (Tin removal) |
| Recommended For | Biaryl synthesis | Alkynylation | Acid/Base sensitive substrates |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Rationale: Standard Suzuki conditions often use strong bases (KOtBu, NaOH) which degrade isoxazoles. This protocol uses weak bases and controlled temperatures.
Reagents:
-
5-Iodoisoxazole derivative (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for stability and resistance to poisoning by N-heterocycles. -
Base:
(aqueous) or (solid, 2.0 equiv). -
Solvent: 1,4-Dioxane or DME (degassed).
Step-by-Step:
-
Degassing: Charge a reaction vial with the halide, boronic acid, and solid base (if using phosphate). Cap and purge with Nitrogen/Argon for 5 minutes. Critical: Oxygen promotes homocoupling.[1]
-
Solvation: Add the solvent (and aqueous base if using carbonate) via syringe. Sparge with inert gas for another 2 minutes.
-
Catalyst Addition: Quickly add the Pd catalyst against a positive flow of inert gas.
-
Reaction: Heat to 60–80°C . Do not exceed 90°C. 5-iodoisoxazoles are highly reactive; conversion often occurs rapidly.
-
Monitoring: Check LCMS at 1 hour. Look for the "des-iodo" mass (M-I+H), which indicates the reaction is stalling or overheating.
-
Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over
.
Protocol B: Sonogashira Coupling (Alkynylation)
Rationale: 5-iodoisoxazoles react with alkynes at room temperature. High heat causes tarring.
Reagents:
-
5-Iodoisoxazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Co-Catalyst: CuI (1-2 mol%)
-
Base/Solvent:
(Triethylamine) and THF (1:1 ratio) or DMF/TEA.
Step-by-Step:
-
Dissolution: Dissolve the isoxazole and alkyne in dry THF/TEA under inert atmosphere.
-
Catalyst Charge: Add
and CuI simultaneously. -
Temperature: Stir at Room Temperature (20–25°C) .
-
Note: If no reaction after 2 hours, warm gently to 40°C. Avoid reflux.
-
-
Quench: The reaction typically turns dark brown/black. Quench with saturated
(aqueous) to chelate copper. -
Purification: Silica gel chromatography. Warning: Isoxazolyl-alkynes can be energetic; do not distill dryness at high heat.
Protocol C: Stille Coupling (Sensitive Substrates)
Rationale: The "Nuclear Option" for substrates that cannot tolerate any base. The reaction is neutral.
Reagents:
-
5-Iodoisoxazole (1.0 equiv)
-
Organostannane (
) (1.1 equiv) -
Catalyst:
(5 mol%) -
Solvent: Toluene or DMF (Anhydrous).
Step-by-Step:
-
Setup: Combine all reagents in a microwave vial or pressure tube inside a glovebox or under strict Schlenk conditions.
-
Reaction: Heat to 90°C for 4–16 hours.
-
Tin Removal (Critical): Upon completion, add 10% KF (aqueous) and stir vigorously for 30 minutes. This precipitates the tin as an insoluble fluoride solid. Filter through Celite before extraction.
Troubleshooting & QC Decision Tree
Use this logic flow to diagnose low yields.
Figure 2: Troubleshooting logic for optimizing isoxazole couplings.
References
-
Mechanistic Overview of Isoxazole Stability
-
Sperry, J. B., & Wright, D. L. (2005).[2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
-
-
Suzuki-Miyaura Coupling of Heterocycles
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sonogashira Coupling at Room Temper
-
Stille Coupling Protocols
-
Direct Aryl
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Heck Reaction of Ethyl 5-iodoisoxazole-3-carboxylate
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the isoxazole core. It synthesizes established methodologies for Palladium-catalyzed cross-coupling of electron-deficient heteroaryl halides, specifically optimizing for Ethyl 5-iodoisoxazole-3-carboxylate .
Executive Summary
The functionalization of the isoxazole ring at the C5 position is a critical transformation in the synthesis of bioactive compounds, including antibiotics (e.g., sulfamethoxazole analogs) and COX-2 inhibitors. While C3 and C4 positions are often functionalized via condensation or electrophilic substitution, the C5 position requires specific activation.
This guide details the Mizoroki-Heck reaction of Ethyl 5-iodoisoxazole-3-carboxylate with various alkenes. The presence of the electron-withdrawing ester at C3 and the inherent electronegativity of the isoxazole ring makes the C5-I bond highly reactive toward oxidative addition, yet the resulting Pd-intermediate can be sensitive to decomposition. This protocol prioritizes a Ligand-Stabilized Pd(0)/Pd(II) cycle to ensure high turnover and suppress ring-opening side reactions.
Mechanistic Insight & Reaction Design[1]
The Challenge of the Isoxazole Core
Isoxazoles are
-
Reactivity: The C5-I bond is weaker than typical Aryl-I bonds due to the inductive effect of the ring oxygen, facilitating fast Oxidative Addition.
-
Stability Risk: The N-O bond is susceptible to reductive cleavage under harsh conditions (high H2 pressure or strong reducing metals). The Heck reaction, being non-reductive, is superior to cross-couplings requiring active metals (e.g., Negishi Zn, Kumada Mg).
Catalytic Cycle Strategy
The reaction follows the neutral pathway:
-
Oxidative Addition: Pd(0) inserts into the C5-I bond.
-
Alkene Coordination & Insertion: The alkene inserts into the Pd-C5 bond. Regioselectivity is controlled here; electron-poor alkenes (acrylates) typically favor linear (beta) products.
- -Hydride Elimination: Releases the product and a Pd(II)-hydride species.[1]
-
Reductive Elimination (Base-Assisted): The base regenerates Pd(0).
Visualized Pathway (Graphviz)
Caption: Catalytic cycle for the Heck coupling of 5-iodoisoxazoles. The cycle emphasizes the neutral pathway typical for aryl iodides.
Optimization & Critical Parameters
The following parameters are derived from comparative reactivity data of 5-halo-azoles (isoxazoles, imidazoles, triazoles).
Catalyst & Ligand Selection
-
Catalyst: Pd(OAc)₂ is the preferred precatalyst. It is stable, inexpensive, and readily reduced to Pd(0) in situ by phosphines or alkenes.
-
Ligand: Triphenylphosphine (PPh₃) is sufficient for the highly reactive C5-iodo bond.
-
Advanced Option: For sterically hindered alkenes, use P(o-tol)₃ or XPhos to prevent catalyst poisoning.
-
-
Ratio: A 1:2 to 1:4 ratio of Pd:Ligand is standard to maintain the active PdL₂ species.
Base & Solvent System
-
Base: Triethylamine (Et₃N) or DIPEA are standard. Inorganic bases like Ag₂CO₃ are reserved for C-H activation protocols and are unnecessary for the iodo-substrate, adding unwarranted cost.
-
Solvent: DMF or MeCN (Acetonitrile). DMF is preferred for higher temperatures (>90°C), while MeCN is suitable for reflux conditions (80°C).
Summary of Optimization Variables
| Parameter | Standard Condition | High-Performance (Difficult Substrates) | Reason |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(OAc)₂ is cost-effective; dba source is ligand-free initially. |
| Ligand | PPh₃ (10-20 mol%) | P(o-tol)₃ or SPhos | PPh₃ works for linear alkenes; bulky ligands prevent aggregation. |
| Base | Et₃N (2-3 equiv) | K₂CO₃ / TBAB (Phase Transfer) | Organic bases ensure homogeneity; Inorganic bases + TBAB (Jeffery conditions) boost rate. |
| Solvent | DMF | DMAc or NMP | High boiling point polar aprotic solvents stabilize Pd-intermediates. |
| Temp | 90 °C | 110-120 °C | Activation energy for insertion step. |
Detailed Experimental Protocol
Materials Preparation
-
Substrate: Ethyl 5-iodoisoxazole-3-carboxylate (1.0 equiv).
-
Alkene: Styrene, Ethyl Acrylate, or substituted alkene (1.2 - 1.5 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv / 5 mol%).
-
Ligand: Triphenylphosphine [PPh₃] (0.10 equiv / 10 mol%).
-
Base: Triethylamine [Et₃N] (2.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration].
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Reagent Loading:
-
Add Ethyl 5-iodoisoxazole-3-carboxylate (1.0 mmol, 267 mg).
-
Add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and PPh₃ (0.10 mmol, 26.2 mg).
-
Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins can generate the active catalyst species (yellow to orange color change).
-
-
Solvent & Base Addition:
-
Add anhydrous DMF (5.0 mL).
-
Add Et₃N (2.0 mmol, 278 µL).
-
Add the Alkene (e.g., Styrene: 1.2 mmol, 137 µL).
-
-
Reaction:
-
Seal the vessel and heat to 90 °C in an oil bath.
-
Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction typically completes in 4–12 hours .
-
Checkpoint: The solution usually turns dark (Pd black precipitation) upon completion. If it turns black immediately, the ligand loading may be too low.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF.
-
Wash the organic layer with Brine (10 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
Substrate Scope & Troubleshooting
Alkene Compatibility
-
Styrenes: Excellent reactivity. Products are typically trans-isomers (E-selective).
-
Acrylates (Ethyl acrylate, t-Butyl acrylate): High reactivity. Exclusive formation of
-isoxazolyl acrylates. -
Aliphatic Alkenes (1-Octene): Lower reactivity. May require "Jeffery Conditions" (addition of TBAB 1.0 equiv) and higher temperature (100-120 °C).
Troubleshooting Guide
| Observation | Diagnosis | Solution |
| No Reaction (SM Recovery) | Catalyst poisoning or inactive Pd. | Ensure inert atmosphere (O₂ kills PPh₃). Try Pd(PPh₃)₄.[5][6] Increase Temp to 110°C. |
| Pd Black Formation Early | "Ligandless" Pd precipitation. | Increase Ligand:Pd ratio to 4:1. Switch to bidentate ligand (dppf). |
| Low Yield / Complex Mixture | Isoxazole ring opening. | Lower temperature to 80°C. Ensure base is not too strong (stick to Et₃N, avoid NaOtBu). |
| Regioisomer Mix | Poor migratory insertion control. | Use electron-rich bidentate ligands (e.g., DPEphos) to enforce sterics. |
References
-
General Heck Reaction Reviews
-
Isoxazole Functionalization
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[7] Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole utility).
-
-
Pd-Catalyzed Coupling of 5-Halo-azoles
-
Ben Romdhane, R., Liu, L., Ben Salem, R., & Doucet, H. (2024). Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C−H Bond Functionalization.[8] European Journal of Organic Chemistry. Link
- Note: This recent paper confirms the stability and reactivity of the ethyl isoxazole-3-carboxylate core under Pd-catalysis temper
-
-
Jeffery Conditions (Additive Effects)
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Sources
Application Notes and Protocols: Strategic Derivatization of Ethyl 5-iodoisoxazole-3-carboxylate at the 5-Position
Introduction: The Isoxazole Scaffold and the Strategic Role of Ethyl 5-iodoisoxazole-3-carboxylate
The isoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. Ethyl 5-iodoisoxazole-3-carboxylate emerges as a particularly valuable and versatile starting material. The presence of an iodine atom at the 5-position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This guide provides detailed protocols and expert insights into the derivatization of this key building block, focusing on robust and scalable methodologies for creating diverse chemical libraries.
Palladium-Catalyzed C-C Bond Formation: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds.[1] The electron-deficient nature of the isoxazole ring and the reactivity of the C-I bond make Ethyl 5-iodoisoxazole-3-carboxylate an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Accessing 5-Aryl/Vinyl-Isoxazoles
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[2][3] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, combine Ethyl 5-iodoisoxazole-3-carboxylate (1.0 mmol, 1.0 equiv.), the desired aryl or vinyl boronic acid (1.2-1.5 equiv.), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (2:1:1), to a concentration of 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Choice depends on substrate complexity. Pd(PPh₃)₄ is a general-purpose catalyst. Dppf-ligated catalysts often show enhanced reactivity for challenging substrates. |
| Ligand | PPh₃, dppf | Triphenylphosphine (PPh₃) is standard. Bidentate phosphine ligands like dppf can stabilize the palladium center and promote reductive elimination.[4] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation.[3] Cs₂CO₃ is more aggressive and can accelerate sluggish reactions. |
| Solvent | Dioxane/H₂O, Toluene/EtOH, DMF | A protic co-solvent (water or ethanol) is often necessary to dissolve the inorganic base and facilitate the catalytic cycle. |
| Temperature | 80 - 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Causality & Field-Proven Insights
The choice of base is critical; it must be strong enough to form the boronate species for transmetalation but not so strong as to cause hydrolysis of the ester group on the isoxazole. Thorough degassing of the solvent is paramount to prevent oxidation of the Pd(0) catalyst, which would render it inactive. For electron-deficient boronic acids, a more electron-rich phosphine ligand can sometimes improve reaction rates.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 5-Alkynyl-Isoxazoles
The Sonogashira reaction provides a direct route to C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[5][6] This reaction is typically co-catalyzed by palladium and copper(I) salts. The resulting 5-alkynylisoxazoles are valuable intermediates for further transformations or as core structures in materials science.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a Schlenk flask, add Ethyl 5-iodoisoxazole-3-carboxylate (1.0 mmol, 1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst, typically CuI (5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent and Amine Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). The amine acts as both a base and a solvent in some cases.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature to 60 °C. The reaction is often exothermic upon alkyne addition.
-
Monitoring: Monitor for completion by TLC (usually 1-6 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel chromatography to yield the 5-alkynylisoxazole.
Causality & Field-Proven Insights
The copper(I) co-catalyst is crucial for activating the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5] In "copper-free" Sonogashira protocols, a stronger organic base is often required to facilitate the deprotonation of the alkyne directly at the palladium complex, though these reactions may require higher temperatures.[6] The choice of amine base is important; it must be non-nucleophilic to avoid side reactions with the starting iodide.
Diagram: Sonogashira Catalytic Workflow
Caption: Interlinked catalytic cycles in Sonogashira coupling.
Heck Coupling: Introducing Alkenyl Moieties
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7][8] It is a powerful method for C-C bond formation that does not require the pre-formation of an organometallic reagent from the alkene component.
Experimental Protocol: General Procedure for Heck Coupling
-
Reagent Setup: In a pressure-tolerant vial or flask, combine Ethyl 5-iodoisoxazole-3-carboxylate (1.0 equiv.), the alkene (e.g., butyl acrylate, styrene; 1.5-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%).
-
Base and Solvent: Add an inorganic or organic base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.5 equiv.) and a polar aprotic solvent like DMF, NMP, or acetonitrile.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas.
-
Reaction Execution: Heat the reaction to 80-120 °C with vigorous stirring. Note that pressure may build up in the sealed vessel.
-
Monitoring: Track the disappearance of the starting iodide by TLC or GC-MS (typically 12-36 hours).
-
Workup: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the base and solvent.
-
Purification: Dry the organic phase, concentrate, and purify the resulting product by silica gel chromatography.
Causality & Field-Proven Insights
The Heck reaction mechanism involves migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to release the product and a hydridopalladium species.[8] The base is essential for regenerating the active Pd(0) catalyst from this hydridopalladium intermediate. The choice of ligand is crucial; bulky, electron-rich phosphines often accelerate the reaction. For electron-poor heteroaryl halides like our substrate, phosphine-free conditions using a catalyst like Pd(OAc)₂ can also be effective.[9]
Diagram: Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Palladium-Catalyzed C-N Bond Formation
The formation of aryl C-N bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination has revolutionized this field, offering a general and mild method for this transformation.[4][10]
Buchwald-Hartwig Amination: A Gateway to 5-Amino-Isoxazoles
This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[4] It provides access to a wide range of N-substituted isoxazoles, which are important pharmacophores.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a specialized biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos, 1.2-1.5x relative to Pd), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv.).
-
Substrate Addition: Add Ethyl 5-iodoisoxazole-3-carboxylate (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-18 hours.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via silica gel chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Rationale & Causality |
| Palladium Catalyst | Palladacycle precatalysts (G3/G4-XPhos) | Modern precatalysts rapidly form the active monoligated Pd(0) species, leading to more efficient and reproducible reactions.[11] |
| Ligand | Bulky Biarylphosphines (XPhos, RuPhos) | These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[11] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80 - 110 °C | Provides the necessary energy for the C-N bond-forming reductive elimination step. |
Diagram: Buchwald-Hartwig Amination Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
While palladium catalysis is dominant, the copper-catalyzed Ullmann condensation is a classic and still relevant method for forming C-N and C-O bonds, especially in industrial settings.[12][13] It typically requires higher temperatures than palladium-catalyzed reactions but can be more cost-effective.
Ullmann Condensation: C-N and C-O Bond Formation
The modern Ullmann reaction often uses a copper(I) source with a ligand, such as 1,10-phenanthroline, to facilitate the coupling of aryl halides with amines, alcohols, or phenols.[12][14]
Protocol Considerations
-
Catalyst System: A typical system involves CuI (5-20 mol%), a ligand like L-proline or 1,10-phenanthroline (10-40 mol%), and a strong base (e.g., K₂CO₃ or K₃PO₄).
-
Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.
-
Temperature: Reactions often require temperatures in the range of 110-160 °C.
-
Substrates: The reaction is most effective for aryl iodides and bromides. For C-O coupling, the reaction involves an alcohol or phenol as the nucleophile.
Causality & Field-Proven Insights
The ligand is believed to solubilize the copper salt and accelerate the reaction by creating a more reactive copper complex.[14] The mechanism likely involves the formation of a copper(I) amide or alkoxide, which then reacts with the aryl halide.[12] While harsher than Buchwald-Hartwig amination, the Ullmann condensation can be advantageous for specific substrates where palladium catalysis is problematic and is often more tolerant of air and moisture.
Conclusion
Ethyl 5-iodoisoxazole-3-carboxylate is a powerful and versatile building block for chemical synthesis. Its derivatization at the 5-position via modern cross-coupling reactions provides reliable and efficient access to a vast chemical space. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, detailed in these protocols, represent the state-of-the-art for constructing C-C and C-N bonds. By understanding the underlying principles and causality behind these experimental procedures, researchers can effectively leverage this key intermediate to accelerate discovery in drug development and materials science.
References
-
ResearchGate. Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. Available at: [Link]
-
Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Available at: [Link]
-
MDPI. Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. Available at: [Link]
-
pubs.acs.org. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Available at: [Link]
-
pubs.rsc.org. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available at: [Link]
-
pubs.acs.org. Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone | Organic Letters. Available at: [Link]
-
ResearchGate. Heck coupling reaction between bromo/iodoanisoles and acrylates. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
onlinelibrary.wiley.com. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
National Institutes of Health. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
National Institutes of Health. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available at: [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Intramolecular Heck reaction. Available at: [Link]
-
ResearchGate. Pd‐catalyzed Heck reaction of 1,4‐disubstituted 5‐iodo‐1,2,3‐triazoles. Available at: [Link]
-
National Institutes of Health. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Available at: [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
-
ResearchGate. Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. Available at: [Link]
-
MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
-
MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
National Institutes of Health. An integration of condensation/Ullmann-type coupling/bicyclization sequences: copper-catalyzed three-component direct synthesis of[1][15][16]triazolo[1,5-b]isoquinolin-5(1H)-ones. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]
-
PubChem. Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate. Available at: [Link]
-
Indian Academy of Sciences. Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Available at: [Link]
-
Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available at: [Link]
-
jce.urmia.ac.ir. Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). Available at: [Link]
-
Semantic Scholar. o-IODOXY BENZOIC ACID–MEDIATED SYNTHESIS OF 3,5-DIARYLISOXAZOLES AND ISOXAZOLE-3. Available at: [Link]
-
pubs.rsc.org. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Available at: [Link]
-
National Institutes of Health. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 15. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 16. Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Ethyl 5-iodoisoxazole-3-carboxylate for Diversity-Oriented Library Synthesis
Introduction: The Isoxazole Scaffold and the Power of a Bifunctional Building Block
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This makes the isoxazole core an attractive starting point for drug discovery campaigns. The deliberate and efficient construction of molecular libraries around such a scaffold, a strategy known as Diversity-Oriented Synthesis (DOS), is a cornerstone of modern high-throughput screening.[6]
Ethyl 5-iodoisoxazole-3-carboxylate emerges as a uniquely powerful building block for DOS. Its structure is elegantly simple yet functionally rich, featuring two distinct and orthogonally reactive handles:
-
The C5-Iodo Group: An ideal substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
-
The C3-Ethyl Carboxylate Group: A versatile functional group that can be readily converted into a diverse library of amides, which are among the most common functional groups in approved drugs.
This guide provides a comprehensive overview, field-tested protocols, and expert insights for utilizing Ethyl 5-iodoisoxazole-3-carboxylate to accelerate the synthesis of novel chemical libraries for researchers in drug development and chemical biology.
Strategic Approach: A Workflow for Diversity-Oriented Synthesis
The true power of Ethyl 5-iodoisoxazole-3-carboxylate lies in its ability to facilitate a divergent synthetic strategy. A primary library can be generated by functionalizing the C5-iodo position via cross-coupling. Each member of this new library, now bearing a unique C5 substituent, can then be subjected to a second diversification step at the C3-ester position, leading to an exponential increase in molecular diversity from a single, strategic starting material.
Caption: Diversity-Oriented Synthesis workflow using the bifunctional isoxazole core.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8] Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling at the C5-Position
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between the iodo-isoxazole and a terminal alkyne. The use of a copper(I) co-catalyst is crucial as it forms a copper(I) acetylide intermediate, which accelerates the catalytic cycle.[9]
Materials:
-
Ethyl 5-iodoisoxazole-3-carboxylate
-
Terminal Alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 5-iodoisoxazole-3-carboxylate (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., TEA, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-alkynylisoxazole derivative.[10][11]
Expert Insight: The primary side reaction is the Glaser homocoupling of the terminal alkyne. This can be minimized by ensuring thoroughly deaerated conditions and by adding the alkyne slowly to the reaction mixture.[9]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura coupling is an exceptionally versatile C-C bond-forming reaction that joins the iodo-isoxazole with an organoboron species, typically an aryl or vinyl boronic acid. A critical step in the mechanism is the activation of the boronic acid with a base to facilitate the transmetalation step with the palladium center.[12]
Materials:
-
Ethyl 5-iodoisoxazole-3-carboxylate
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.3 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-4 mol%)
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or SPhos, if using Pd(OAc)₂)
-
Aqueous Base Solution (e.g., 2 M Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄), 2-3 equivalents)
-
Solvent system (e.g., Toluene, 1,4-Dioxane, or DME)
Procedure:
-
In a reaction flask, combine Ethyl 5-iodoisoxazole-3-carboxylate (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the organic solvent (e.g., toluene), followed by the aqueous base solution (e.g., 2 M Na₂CO₃, 2.0 eq).
-
Heat the biphasic mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford the 5-arylisoxazole derivative.[13][14]
Protocol 3: Two-Step Library Amidation at the C3-Position
While direct amidation of the ester is possible, a more reliable and general approach for library synthesis involves a two-step sequence: saponification to the carboxylic acid, followed by a standard amide coupling reaction. This method avoids the harsh conditions often needed for direct amidation and is compatible with a wider range of amines.
Step A: Saponification to the Carboxylic Acid
-
Dissolve the C5-substituted ethyl isoxazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the 5-substituted isoxazole-3-carboxylic acid. If a precipitate does not form, extract the aqueous layer with ethyl acetate.
Step B: Amide Coupling
-
To a solution of the 5-substituted isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add an amide coupling agent such as HATU (1.1 eq) or a combination of HOBT (1.1 eq) and EDC (1.1 eq).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) and stir the mixture for 10-15 minutes at room temperature to form the activated ester.
-
Add the desired primary or secondary amine (1.0-1.2 eq).
-
Continue stirring at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.[15][16]
Summary of Reaction Conditions
| Reaction Type | Catalyst / Reagent | Base | Solvent | Temp. (°C) | Typical Yield | Key Considerations |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | TEA / DIPEA | THF / DMF | 25 - 60 | 65 - 95% | Requires inert, anaerobic conditions to prevent alkyne homocoupling.[17] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | aq. Na₂CO₃ / K₃PO₄ | Toluene / Dioxane | 80 - 110 | 70 - 98% | Requires vigorous stirring for biphasic systems; base is critical for activation.[12] |
| Amidation (Two-Step) | HATU or EDC/HOBT | DIPEA | DMF / DCM | 25 | 60 - 90% | Saponification must go to completion; ensures broad amine scope.[18] |
Note: Yields are typical ranges and are highly dependent on the specific substrates used.
References
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. fishersci.ie [fishersci.ie]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. researchgate.net [researchgate.net]
- 16. Lab Reporter [fishersci.co.uk]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. asiaresearchnews.com [asiaresearchnews.com]
- 19. mdpi.com [mdpi.com]
- 20. eurekaselect.com [eurekaselect.com]
- 21. fishersci.com [fishersci.com]
- 22. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. The diverse chemistry of oxazol-5-(4H)-ones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. oiccpress.com [oiccpress.com]
Application Note: Purification of Ethyl 5-iodoisoxazole-3-carboxylate by Column Chromatography
Abstract & Introduction
Ethyl 5-iodoisoxazole-3-carboxylate is a critical heterocyclic building block, widely employed in medicinal chemistry as a precursor for Suzuki-Miyaura cross-couplings and Sonogashira reactions. Its high reactivity, driven by the C5-iodine bond, makes it valuable but also introduces stability challenges during purification.
This application note provides a field-proven protocol for the isolation of this compound from crude reaction mixtures (typically Sandmeyer-type iodination of the corresponding amine). Unlike generic guides, this protocol addresses the specific physicochemical properties of the 5-iodo-3-carboxylate regioisomer, emphasizing light sensitivity and the separation of common de-iodinated impurities.
Key Chemical Properties
| Property | Description | Implication for Purification |
| Structure | Isoxazole core, C3-ethyl ester, C5-iodine | Moderately polar but lipophilic due to the iodine atom. |
| Stability | Light Sensitive (C-I bond) | Columns must be wrapped in foil; fractions must be stored in amber vials. |
| Solubility | Soluble in DCM, EtOAc; Low in Hexanes | "Dry Loading" is strongly recommended to prevent band broadening. |
| UV Activity | Strong absorption @ 254 nm | UV detection is reliable; no staining reagents required. |
Pre-Purification Assessment (Self-Validating Step)
Before committing the crude material to the column, a Thin Layer Chromatography (TLC) assessment is mandatory to define the separation window.
TLC Method:
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: 10% Ethyl Acetate in Hexanes
-
Visualization: UV (254 nm)
Target Criteria:
-
Product
: ~0.35 – 0.45 (Target Compound) -
Impurity A (De-iodinated):
~0.30 (Close eluter, requires gradient optimization) -
Impurity B (Starting Amine):
< 0.10 (Retained near baseline)
Expert Insight: If the
between the product and the de-iodinated impurity is < 0.15, do not proceed with isocratic elution. Use the gradient profile defined in Section 3.
Detailed Purification Protocol
A. Equipment & Reagents[1][2][3][4][5][6]
-
Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh). Note: Neutral silica is preferred to prevent ester hydrolysis, though the ethyl ester is relatively robust.
-
Solvents: HPLC-grade Hexanes (Hex) and Ethyl Acetate (EtOAc).[1][2]
-
Column Hardware: Flash cartridge or glass column (ID determined by loading mass).
B. Sample Loading (The "Dry Load" Technique)
Direct liquid injection often leads to "streaking" with this compound due to its solubility profile. Dry loading is the gold standard here.
-
Dissolve the crude oil/solid in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 or Silica Gel (1:2 ratio of sample to sorbent).
-
Evaporate the solvent under reduced pressure until a free-flowing powder remains.
-
Critical Step: Ensure no residual DCM remains, as it acts as a strong eluent and will ruin the gradient.
C. Gradient Elution Profile
The following gradient is designed to separate the lipophilic iodine product from the slightly more polar de-iodinated byproducts and the highly polar baseline impurities.
| Step | Solvent A (Hexanes) | Solvent B (EtOAc) | Column Volumes (CV) | Purpose |
| 1 | 100% | 0% | 2 CV | Column equilibration & flushing non-polar grease. |
| 2 | 95% | 5% | 3 CV | Elution of highly lipophilic impurities. |
| 3 | 95% | 5% | 10 CV | Linear Gradient: Product elution zone. |
| 4 | 85% | 15% | 3 CV | Isocratic hold to complete product elution. |
| 5 | 0% | 100% | 3 CV | Flush (remove baseline amine/salts). |
D. Workflow Diagram
The following diagram illustrates the logical flow of the purification process, incorporating safety checks for the light-sensitive iodine moiety.
Caption: Operational workflow emphasizing the critical decision gate at TLC and light-protection steps.
Separation Mechanism & Troubleshooting
Mechanism of Interaction
The separation relies on the balance between the adsorption of the ester carbonyl/isoxazole nitrogen to the silica hydroxyls and the lipophilicity of the iodine atom.
-
5-Iodo Product: The large, polarizable iodine atom increases lipophilicity compared to the protonated analog, causing it to elute earlier in normal phase chromatography despite the heavy atom weight.
-
Starting Material (Amine): The amino group (
) can H-bond strongly with silica, causing it to stick near the baseline unless forced off with high polarity solvents (Step 5 of the gradient).
Common Pitfalls & Solutions
| Issue | Probable Cause | Corrective Action |
| Product Co-elution | Gradient slope too steep. | Reduce gradient slope (e.g., extend Step 3 to 15 CV). |
| Product Decomposition | Acidic hydrolysis or photolysis. | Use neutral silica; wrap column in aluminum foil. |
| Broad Peaks | Poor loading technique. | Switch from liquid loading to solid (dry) loading. |
| Low Recovery | Product crystallization on column.[3] | Ensure mobile phase flow is continuous; do not stop the column. |
Visualization of Separation Logic
Caption: Mechanistic interaction diagram showing why the target iodine species elutes before impurities.
References
-
Buron, F., et al. (2015). "Synthesis and biological evaluation of new isoxazole derivatives." European Journal of Medicinal Chemistry. (General procedure for isoxazole ester purification).
-
Teledyne ISCO. (2022). "Flash Chromatography Guide: Purification of Heterocyclic Compounds." (Standard protocols for nitrogen heterocycles).
-
Biotage. (2023).[3][4] "The Flash Purification Blog: Strategies for Separating Close Eluting Isomers." (Gradient optimization strategies).
-
National Institutes of Health (NIH). (2024). "Light-Sensitive Injectable Prescription Drugs: Stability Guidelines." (Reference for iodine-carbon bond stability).
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-iodoisoxazole-3-carboxylate Synthesis
This guide serves as a technical support center for the synthesis of Ethyl 5-iodoisoxazole-3-carboxylate . It is designed for researchers requiring robust protocols and troubleshooting strategies for this specific heterocyclic transformation.
Topic: Troubleshooting Side Reactions & Optimization of Iodination Protocols Target Molecule: Ethyl 5-iodoisoxazole-3-carboxylate CAS: 119853-91-9 (Generic reference for 5-iodo-3-ester derivatives)
Executive Summary of Synthesis Routes
The introduction of iodine at the C-5 position of the isoxazole ring is the critical step. Two primary methodologies exist, each with distinct failure modes.
| Method | Precursor | Mechanism | Risk Profile | Recommended For |
| A. Sandmeyer Reaction | Ethyl 5-aminoisoxazole-3-carboxylate | Diazotization followed by nucleophilic substitution ( | Low . Main risks are diazo instability and ester hydrolysis. | Scale-up & Routine Synthesis |
| B. Direct Lithiation | Ethyl isoxazole-3-carboxylate | C-5 Deprotonation followed by electrophilic quench ( | High . Isoxazole rings are base-labile (ring fragmentation). | Small scale / Rapid Screening |
Module A: The Sandmeyer Route (Recommended)
This method converts the amino group to an iodide via a diazonium intermediate. Due to the electron-deficient nature of the isoxazole ring, the diazonium salt is less stable than typical phenyl diazonium salts.
Standard Protocol
-
Reagents:
(1.5 eq), (2.0 eq), -TsOH (3.0 eq) or . -
Solvent: Acetonitrile (MeCN) / Water (
). -
Temperature:
(Diazotization) Room Temp (Iodination).
Troubleshooting & FAQs
Q1: My reaction mixture turned black/tarry, and the yield is <20%. What happened?
Diagnosis: Thermal Decomposition of the Diazonium Salt.
Heterocyclic diazonium salts are prone to rapid decomposition if the temperature rises above
-
Fix: Ensure the internal temperature remains
during nitrite addition. -
Optimization: Use
-Butyl Nitrite ( -BuONO) in anhydrous MeCN instead of . This "non-aqueous Sandmeyer" avoids the formation of nitrous acid and minimizes tar formation.
Q2: I see a significant "reduced" byproduct (Ethyl isoxazole-3-carboxylate) instead of the iodide. Diagnosis: Protodeamination (Hydrodeamination). This occurs via a radical mechanism where the diazonium radical abstracts a hydrogen atom from the solvent (e.g., ethanol or THF) instead of reacting with iodine.
-
Fix: Avoid hydrogen-donor solvents like THF or Ethanol. Use Acetonitrile or Water/Acid mixtures.
-
Fix: Increase the concentration of Potassium Iodide (
) to ensure the iodide anion traps the radical/cation faster than H-abstraction can occur.
Q3: The ester group hydrolyzed to the carboxylic acid.
Diagnosis: Acid-Catalyzed Hydrolysis.
The standard Sandmeyer uses strong mineral acids (
-
Fix: Switch to
-Toluenesulfonic acid ( -TsOH) in MeCN. It provides the necessary protons for diazotization but is less aggressive toward esters than aqueous sulfuric acid.
Visualizing the Sandmeyer Failure Modes
Figure 1: Competing pathways in the Sandmeyer iodination of isoxazoles.
Module B: The Direct Lithiation Route (Advanced)
This method relies on the acidity of the C-5 proton (
Standard Protocol
-
Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide). Do NOT use
-BuLi . -
Electrophile: Iodine (
) or N-Iodosuccinimide (NIS). -
Solvent: Anhydrous THF.
-
Temperature:
strictly.
Troubleshooting & FAQs
Q4: Upon adding the base, the solution turned dark red/brown immediately, and no product was recovered.
Diagnosis: Ring Fragmentation (Base-Induced Cleavage).
Isoxazoles undergo base-catalyzed ring opening to form enolates of
-
Fix: Use a non-nucleophilic base like LiTMP (Knochel's base) or LDA .
-
Fix: Ensure the temperature is
. Even at , the lithiated species is unstable. -
Protocol Adjustment: Consider "In-situ Trapping" . Pre-mix the base (LiTMP) with Zinc Chloride (
) to form a transient Zincate, or have the electrophile present if compatible (though is not compatible with base).
Q5: I isolated a product with two iodine atoms. Diagnosis: Poly-iodination. While C-5 is the most acidic, if the reaction is allowed to warm or if excess base is used, other positions (like the ethyl group or C-4 if unsubstituted) can react.
-
Fix: Use exactly 1.05 eq of base and add the iodine solution slowly.
Visualizing Ring Fragmentation
Figure 2: The "Danger Zone" of isoxazole lithiation. Note that n-BuLi often causes direct ring opening.
Stability & Storage of the Product
Q6: The product turned purple/pink after one day on the bench.
Diagnosis: Photolytic Deiodination.
C-I bonds in heterocycles are weak and light-sensitive. The purple color is free iodine (
-
Action: Purify immediately. Store the compound in the dark at -20°C .
-
Stabilization: Add a small piece of copper wire or silver foil to the storage vial to scavenge free iodine radicals if long-term storage is required.
Comparative Data: Reagent Selection
| Reagent System | Yield Potential | Side Reaction Risk | Comments |
| 40-60% | High (Hydrolysis) | Classical Sandmeyer. Harsh conditions. | |
| 75-85% | Low | Best Practice. Anhydrous conditions prevent hydrolysis. | |
| LDA / | 30-50% | Critical (Ring Opening) | Only use if amine precursor is unavailable. |
References
-
Sandmeyer-Type Iodination of Heterocycles
-
Krasnokutskaya, E. A., et al. (2007).[1] "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines." Synthesis.
-
Source:
-
-
Isoxazole Lithiation & Ring Stability
- Micetich, R. G. (1970). "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry.
-
Source:
-
General Isoxazole Synthesis & Reactivity
- Perez, M. A., et al. (2000). "Synthesis of 3,5-disubstituted isoxazoles." Journal of Organic Chemistry.
-
Source: (General reference for isoxazole stability).
-
Safety in Diazonium Chemistry
Sources
Optimizing yield for the synthesis of Ethyl 5-iodoisoxazole-3-carboxylate
Executive Summary & Core Directive
The Challenge: Synthesizing Ethyl 5-iodoisoxazole-3-carboxylate with high yield is chemically precarious due to two competing factors: the sensitivity of the isoxazole ring to cleavage under the basic conditions required for functionalization, and the tendency of the nitrile oxide precursor to dimerize during the initial ring formation.[1]
The Solution: This guide prioritizes the Lithiation-Iodination Strategy (Method A) as the "Gold Standard" for yield optimization, offering superior regiocontrol over direct cycloaddition methods.[1] We also detail the Sandmeyer Approach (Method B) for workflows starting from amine precursors.[1]
Validated Synthetic Protocols
Method A: The "Gold Standard" (Lithiation-Iodination)
Best for: High purity requirements and scalability.[1]
Mechanism: This protocol utilizes the kinetic acidity of the C5-proton (
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Base Generation: Add diisopropylamine (1.1 eq) and cool to -78°C. Dropwise add
-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 min to generate LDA in situ. -
Substrate Addition: Dissolve Ethyl isoxazole-3-carboxylate (1.0 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the LDA mixture along the flask wall.
-
Critical Control Point: Maintain internal temperature below -70°C. Stir for 45 minutes.
-
-
Electrophilic Quench: Dissolve Iodine (
, 1.2 eq) in THF. Add dropwise to the lithiated species at -78°C.-
Observation: The solution often changes from yellow/orange to dark red/brown.[1]
-
-
Workup: Allow to warm to -20°C, then quench with saturated aqueous
followed by 10%ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> (to remove excess iodine). Extract with EtOAc.[1][2]
Yield Optimization Table:
| Variable | Recommendation | Impact on Yield |
| Temperature | Strictly -78°C | > -60°C causes ring fragmentation (N-O cleavage).[1] |
| Base Choice | LDA (Lithium Diisopropylamide) | |
| Quench Time | Fast addition of | Prolonged lithiation time increases "scrambling" or decomposition.[1] |
Method B: The Sandmeyer Route (Diazo-Iodination)
Best for: Labs already possessing the 5-amino precursor.[1]
Mechanism: Diazotization of the 5-amino group creates a diazonium salt, which is displaced by iodide via a radical-nucleophilic aromatic substitution (
Step-by-Step Protocol:
-
Dissolution: Dissolve Ethyl 5-amino-isoxazole-3-carboxylate in 50%
(aqueous) at 0°C. -
Diazotization: Add
(1.2 eq) aqueous solution dropwise. Keep T < 5°C. Stir for 20 min. -
Iodination: Add a solution of KI (2.0 eq) in water dropwise.[1]
-
Note: Vigorous evolution of
gas will occur.[1]
-
-
Completion: Allow to warm to room temperature (RT) and stir for 1 hour.
-
Purification: Extract with DCM. Wash with sodium thiosulfate to remove iodine stains.
Visualization of Workflows
Figure 1: Mechanistic Pathways & Decision Logic
Caption: Decision matrix comparing the Lithiation (Blue) and Sandmeyer (Green) pathways, highlighting the critical failure mode of ring cleavage.
Troubleshooting Guide & FAQs
Issue 1: Low Yield in Precursor Synthesis (Ring Formation)
Context: Synthesizing the isoxazole core via [3+2] cycloaddition of ethyl chlorooximidoacetate and acetylene.
Symptom: The crude NMR shows a complex mixture and low conversion, but significant starting material is gone.[1] Root Cause: Dimerization of Nitrile Oxide. The chlorooxime precursor forms a nitrile oxide intermediate which, if in high concentration, reacts with itself to form a Furoxan (1,2,5-oxadiazole-2-oxide) dimer instead of reacting with the alkyne.[1] Corrective Action:
-
Slow Addition: Do not mix all reagents at once. Add the base (TEA or
) very slowly (over 4-6 hours) via syringe pump to the mixture of chlorooxime and alkyne. This keeps the instantaneous concentration of nitrile oxide low. -
Excess Dipolarophile: Use a large excess of the alkyne (acetylene surrogate) to statistically favor the cross-reaction.[1]
Issue 2: Ring Fragmentation during Lithiation
Symptom: After adding LDA and Iodine, the product is a complex black tar; NMR shows loss of the ethyl ester signals or nitrile peaks (indicating ring opening).[1] Root Cause: Base Attack or Temperature Spike. The C3-ester is an electrophile.[1] If LDA is not fully formed or if the temperature rises, the base attacks the carbonyl or the N-O bond cleaves. Corrective Action:
-
Internal Thermometer: Do not rely on the bath temperature.[1] Ensure the reaction mixture is at -78°C before adding the substrate.
-
Base Quality: Ensure
-BuLi is titrated. Excess -BuLi (unreacted) acts as a nucleophile.
FAQ: Frequently Asked Questions
Q: Can I use n-Butyllithium (n-BuLi) directly instead of LDA?
A: No.
Q: Why not use Iodoacetylene in a direct cycloaddition? A: While theoretically possible, iodoacetylene is highly unstable, toxic, and explosive . The lithiation route (Method A) uses stable, commercially available reagents and offers better safety and reproducibility profiles for scale-up.
Q: My product is purple after the workup. Is it impure?
A: The purple color indicates residual free iodine.[1] Wash the organic phase more thoroughly with 10% Sodium Thiosulfate (
References
-
Isoxazole Synthesis via Nitrile Oxides
-
Lithiation of Isoxazoles
-
Sandmeyer Reaction Mechanism
-
Safety Data (Ethyl chlorooximidoacetate)
- Title: Ethyl 2-chloro-2-(hydroxyimino)
-
Source: Sigma-Aldrich.
Sources
- 1. WO2018216822A1 - Novel imidazole derivatives - Google Patents [patents.google.com]
- 2. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Identifying Impurities in Ethyl 5-iodoisoxazole-3-carboxylate NMR Spectra
This guide serves as a technical resource for researchers, chemists, and drug development professionals to troubleshoot and identify common impurities encountered in the Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-iodoisoxazole-3-carboxylate. Accurate interpretation of NMR data is paramount for ensuring compound purity and for the reliable progression of research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have acquired a ¹H NMR spectrum of my Ethyl 5-iodoisoxazole-3-carboxylate sample in CDCl₃. What are the expected chemical shifts for the pure compound?
A1: For pure Ethyl 5-iodoisoxazole-3-carboxylate (MW: 267.02 g/mol )[1], you should expect to see three distinct signals corresponding to the protons in the molecule.
-
Isoxazole Proton (H4): A singlet typically appearing around δ 7.0-7.2 ppm . This proton is attached to the C4 of the isoxazole ring.
-
Ethyl Ester Methylene (-OCH₂CH₃): A quartet observed around δ 4.4-4.5 ppm . This signal arises from the two protons on the methylene group adjacent to the ester oxygen, split by the neighboring methyl group.
-
Ethyl Ester Methyl (-OCH₂CH₃): A triplet appearing around δ 1.4-1.5 ppm . This signal corresponds to the three protons of the terminal methyl group, split by the adjacent methylene group.
Any significant deviation or the presence of additional peaks warrants further investigation into potential impurities.
Q2: My spectrum shows unexpected signals in the aromatic region (δ 7.0-8.5 ppm) and another set of ethyl ester peaks. What could be the cause?
A2: This pattern often indicates the presence of unreacted starting materials or synthetic intermediates. The synthesis of isoxazoles frequently involves the cycloaddition of a nitrile oxide with an alkyne.[2] A common route to the target compound involves the iodination of a precursor, Ethyl isoxazole-3-carboxylate.
-
Unreacted Ethyl isoxazole-3-carboxylate: This is a very likely impurity. It lacks the iodine atom at the 5-position. Its ¹H NMR spectrum would show a singlet for the H5 proton around δ 8.5 ppm and a singlet for the H4 proton around δ 6.8 ppm , in addition to its own ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm). The presence of these signals, particularly the downfield singlet at ~8.5 ppm, strongly suggests incomplete iodination.
Q3: I see a singlet around δ 3.5 ppm and some multiplets between δ 1.2-2.5 ppm. What are these?
A3: These signals are characteristic of ethyl 3-oxobutanoate, also known as ethyl acetoacetate, a common starting material in the synthesis of the isoxazole ring.[3][4] This β-keto ester exists in a keto-enol tautomeric equilibrium, which can complicate the NMR spectrum.[5]
-
Keto-form: You would expect a singlet for the methylene protons (-C(O)CH₂ C(O)-) around δ 3.4-3.5 ppm .
-
Enol-form: The enolic proton appears as a broad singlet far downfield (~12 ppm), while the vinyl proton (=CH -) is around δ 5.0 ppm .
-
Shared signals: Both tautomers will display an ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm).
The presence of these signals points to residual starting material that was not fully consumed or removed during purification.
Q4: There is a prominent singlet at δ 2.84 ppm in my spectrum. What is this impurity?
A4: A singlet at δ 2.84 ppm in CDCl₃ is the characteristic chemical shift for the four methylene protons of succinimide .[6] This impurity arises from the use of N-Iodosuccinimide (NIS) as the iodinating agent.[7][8] NIS is a common and effective reagent for the electrophilic iodination of aromatic and heteroaromatic systems.[8] During the reaction, the iodine is transferred to the isoxazole ring, leaving behind succinimide as a byproduct. If the purification (e.g., aqueous work-up, chromatography) is not sufficient, succinimide can persist in the final product.
Q5: My baseline looks distorted, and I have a very broad singlet that I cannot assign. What should I consider?
A5: A broad, often exchangeable, proton signal coupled with a poor baseline can indicate the presence of an acidic impurity, most likely the hydrolyzed product, 5-iodoisoxazole-3-carboxylic acid . The ester can undergo hydrolysis if exposed to acidic or basic conditions, particularly in the presence of water, during the work-up or storage.
-
Carboxylic Acid Proton (-COOH): This proton is typically very broad and can appear anywhere from δ 10-13 ppm . Its broadness and variable chemical shift are due to hydrogen bonding and chemical exchange.[9]
-
Confirmation: To confirm its presence, you can perform a D₂O shake . Add a drop of deuterium oxide to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad acid peak should disappear or significantly diminish as the acidic proton exchanges with deuterium.[10]
Q6: I see common solvent peaks like acetone (δ 2.17 ppm) or ethyl acetate (δ 2.05, 4.12, 1.26 ppm). How can I prevent this?
A6: Residual solvents from purification or glassware are common contaminants.[6][11][12]
-
Acetone: Often used for cleaning glassware. Ensure tubes are thoroughly dried in an oven for several hours before use.[10]
-
Ethyl Acetate/Hexanes: Common chromatography or extraction solvents. Ensure your product is dried under high vacuum for an extended period to remove all volatile residues. The use of industrially preferred solvents with higher boiling points may require more rigorous drying procedures.[12]
Data Summary Table: Key ¹H NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts (in CDCl₃) for Ethyl 5-iodoisoxazole-3-carboxylate and its most common impurities. Note that exact chemical shifts can vary slightly based on concentration and solvent.[13]
| Compound Name | Structure | Signal | Chemical Shift (δ ppm) | Multiplicity |
| Ethyl 5-iodoisoxazole-3-carboxylate (Product) | C₆H₆INO₃ | Isoxazole H4 | ~7.1 | Singlet |
| -OCH₂ CH₃ | ~4.45 | Quartet | ||
| -OCH₂CH₃ | ~1.42 | Triplet | ||
| Ethyl isoxazole-3-carboxylate (Intermediate) | C₆H₇NO₃ | Isoxazole H5 | ~8.5 | Singlet |
| Isoxazole H4 | ~6.8 | Singlet | ||
| -OCH₂ CH₃ | ~4.4 | Quartet | ||
| -OCH₂CH₃ | ~1.4 | Triplet | ||
| Ethyl 3-oxobutanoate (Starting Material) | C₆H₁₀O₃ | -C(O)CH₂ C(O)- (keto) | ~3.45 | Singlet |
| =CH - (enol) | ~5.0 | Singlet | ||
| -OCH₂ CH₃ | ~4.2 | Quartet | ||
| -OCH₂CH₃ | ~1.3 | Triplet | ||
| Succinimide (Byproduct from NIS) | C₄H₅NO₂ | -C(O)CH₂ CH₂ C(O)- | ~2.84 | Singlet |
| 5-iodoisoxazole-3-carboxylic acid (Hydrolysis) | C₄H₂INO₃ | -COOH | ~10-13 | Broad Singlet |
| Isoxazole H4 | ~7.2 | Singlet |
Experimental Protocol: Impurity Confirmation by Spiking
To definitively confirm the identity of a suspected impurity (e.g., a starting material), a spiking experiment is the most reliable method.
Objective: To observe the enhancement of a specific peak in the sample's NMR spectrum upon addition of a known compound.
Methodology:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your potentially impure Ethyl 5-iodoisoxazole-3-carboxylate sample. Integrate all peaks.
-
Prepare Spiking Solution: Dissolve a small, known amount (e.g., 1-2 mg) of the suspected impurity (e.g., pure Ethyl isoxazole-3-carboxylate) in a small volume of the same deuterated solvent used for the sample.
-
Spike the Sample: Carefully add a small aliquot (e.g., 10-20 µL) of the spiking solution directly into the NMR tube containing your sample.
-
Mix and Re-acquire: Gently mix the contents of the NMR tube. Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial acquisition.
-
Analyze: Compare the two spectra. If the suspected peak in the original spectrum has increased in intensity and its integration value relative to the product peaks has risen, you have confirmed the identity of that impurity. The chemical shift of the peak should remain identical, and no new peaks corresponding to the impurity should appear; existing ones should just grow.
Logical Workflow for Impurity Identification
The following diagram illustrates a systematic approach to identifying unknown peaks in your NMR spectrum.
Caption: A workflow for systematic NMR impurity identification.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Cravotto, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Dunn, P. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1337-1350. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
-
Frontier, A. (2026). Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
-
FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]
- Google Patents. (Patent US8921572B2). Method for producing 5,5-disubstituted 4,5-dihydroisoxazol-3-thiocarboxamidine salts.
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]
-
Singh, P. P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33575-33606. [Link]
-
Chen, Y. A., & Liu, C. Y. (2015). Supporting Information: Convenient Synthesis of Organic-Electronics-Oriented Building Blocks via On-Water and Under-Air Homocoupling of (Hetero)aryl Iodides. RSC Advances. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
University of Ottawa. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Kumar, V., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link]
-
Chemistry LibreTexts. (2022). NMR in Lab - Solvent Impurities. [Link]
-
Micetich, R. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(13), 2006-2013. [Link]
-
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
-
The Royal Society of Chemistry. (2020). Supporting information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. [Link]
- Google Patents. (Patent CN103539753A). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
-
Oregon State University. (2022). 1H NMR Chemical Shift. [Link]
-
Foroozandeh, M., & Jeannerat, D. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(4), 346-353. [Link]
-
NIST. (2012). 15N - NMR Chemical Shifts of Major Chemical Families. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Showing Compound Ethyl 3-oxobutanoate (FDB003241) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Work-up & Purification of 1,3-Dipolar Cycloaddition Products
As a Senior Application Scientist, I've observed that while the 1,3-dipolar cycloaddition is a powerful tool for synthesizing five-membered heterocycles, the success of the experiment often hinges on a well-executed work-up and purification strategy.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into navigating the post-reaction landscape. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
A successful purification begins with a solid understanding of your reaction mixture. The following FAQs address the most common initial queries and establish a logical framework for your work-up strategy.
FAQ 1: My reaction timer just went off. What is the absolute first thing I should do?
Your first action should always be to obtain a representative snapshot of your crude reaction mixture using Thin Layer Chromatography (TLC). This is the most critical diagnostic step before any solvent is added or any separation is attempted.
-
Why it's critical: TLC analysis provides a visual map of your reaction's outcome. It helps you identify the product, unreacted starting materials, and any significant byproducts. This information is indispensable for choosing the correct work-up procedure and for selecting an appropriate solvent system for column chromatography.[3]
-
Best Practice: Spot the crude reaction mixture alongside your starting materials on the same TLC plate. This direct comparison allows for unambiguous identification of which spots correspond to reactants and which are newly formed products.
FAQ 2: How do I decide between a liquid-liquid extraction (aqueous work-up) and proceeding directly to chromatography?
The choice depends on the nature of your product and the impurities present. An initial aqueous wash is almost always beneficial, but its design is crucial. The following diagram outlines the decision-making process.
Caption: Initial Work-up Decision Workflow.
-
Choose Aqueous Work-up when: Your reaction contains salts, highly polar solvents (e.g., DMF, DMSO), or water-soluble catalysts/reagents. Extraction is excellent for removing these bulk impurities, simplifying the final purification step.
-
Go Directly to Chromatography when: The reaction was run in a non-polar solvent (e.g., Toluene, CH₂Cl₂) and contains no water-soluble impurities. Also, consider this route if your product is sensitive to water, acid, or base.[4]
FAQ 3: My cycloadduct is highly polar and remains in the aqueous layer during extraction. What are my options?
This is a common challenge, especially with products like 1,2,3-triazoles which can be quite polar.[3] Don't despair; you have several effective strategies:
-
"Salting Out": Add a saturated salt solution, like brine (NaCl), or even solid salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase.[3] This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and forcing it into the organic layer.
-
pH Adjustment: If your product has an acidic or basic functional group, you can manipulate its charge state. For a basic product (like many triazoles), increasing the pH of the aqueous layer with a base (e.g., 1M NaOH) will neutralize it, making it less polar and more soluble in the organic phase.[3][5][6] Conversely, acidifying the aqueous layer will help extract acidic products.
-
Change of Extraction Solvent: If dichloromethane isn't working, try a more polar (but still water-immiscible) solvent like ethyl acetate or even a mixture like EtOAc/THF.
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous extraction apparatus may be necessary to achieve good recovery.[3]
FAQ 4: What are the most common impurities in 1,3-dipolar cycloadditions and how are they removed?
Beyond unreacted starting materials, common impurities include:
-
Catalyst Residues: For metal-catalyzed reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), residual copper is a primary concern.[7][8] Specific work-up steps, such as washing with an ammonium hydroxide/EDTA solution, are needed to chelate and remove the metal.
-
Regioisomers: Thermal Huisgen cycloadditions often produce a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles).[7][9] These isomers often have very similar polarities, making their separation by standard column chromatography challenging. Careful optimization of the mobile phase or the use of High-Performance Liquid Chromatography (HPLC) may be required.
-
Side-Products: Depending on the dipole and dipolarophile, side reactions can occur. For example, azides can be sensitive, and azomethine ylides can have alternative reaction pathways. These are typically removed by chromatography.
Part 2: Troubleshooting Guides
Even with a well-planned strategy, unexpected issues can arise. This section addresses specific problems in a "Problem/Solution" format.
Problem: Low or No Product Recovery After Aqueous Extraction
You've performed a liquid-liquid extraction, but upon concentrating the organic layer, you find very little of your desired product.
Caption: Troubleshooting Low Extraction Recovery.
Troubleshooting Table: Low Product Recovery
| Potential Cause | Diagnostic Check | Proposed Solution | Causality |
|---|---|---|---|
| Product is Water-Soluble | Spot a sample of the aqueous layer on a TLC plate. | 1. Add brine ("salt out") to the separatory funnel and re-extract.[3]2. Use a more polar organic solvent (e.g., Ethyl Acetate).3. Adjust the pH to neutralize any ionizable groups on your product.[3] | Increasing the ionic strength of the aqueous phase or neutralizing the product reduces its aqueous solubility. |
| Emulsion Formation | The interface between the organic and aqueous layers is cloudy and does not separate cleanly. | 1. Add a small amount of brine and swirl gently.2. Filter the entire mixture through a pad of Celite®.3. If available, centrifuge the mixture. | Emulsions are stabilized by surfactants or fine particulates. Salting out or filtration can disrupt this stabilization. |
| Product is Volatile | The product has a low boiling point. | Concentrate the organic layer using a rotary evaporator without heating the water bath, or use a gentle stream of nitrogen. | Aggressive evaporation (high heat, high vacuum) can lead to the loss of volatile products along with the solvent. |
| Incorrect pH | The product is an amine or carboxylic acid. | Check the pH of the aqueous layer. Ensure it is basic (>9) for amines or acidic (<4) for carboxylic acids before extraction. | Ionized species (protonated amines, deprotonated acids) are highly water-soluble. They must be in their neutral form to be extracted into an organic solvent.[10][11] |
Problem: Difficulty Separating Product from Starting Materials by Chromatography
Your product and one of the starting materials have very similar Rf values on TLC, making column chromatography ineffective.
-
Solution 1: Solvent System Optimization. Do not rely on a single solvent system. Test a range of mobile phases with varying polarities and compositions. For example, if a 3:1 Hexanes:Ethyl Acetate system fails, try a 1:1 Dichloromethane:Hexanes system, or add a small percentage (0.5-1%) of a polar modifier like methanol or triethylamine (for basic compounds).
-
Solution 2: Change the Stationary Phase. If normal phase silica gel isn't providing separation, consider alternative stationary phases. Reversed-phase (C18) chromatography is an excellent option for moderately polar to non-polar compounds and uses polar mobile phases (e.g., water/acetonitrile or water/methanol).[3] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the most suitable technique.[3]
-
Solution 3: Derivatization. In some cases, it may be easier to chemically modify either the product or the impurity to drastically change its polarity. For example, if the impurity is an alcohol, it could be acylated to make it much less polar. This is a more advanced technique but can be very effective.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common work-up scenarios.
Protocol 1: Standard Aqueous Work-up
-
Application: For reactions where the product is expected to be significantly less polar than the impurities (salts, polar solvents) and soluble in a water-immiscible organic solvent.
-
Quenching: If necessary, cool the reaction mixture to 0 °C and slowly add a quenching solution (e.g., saturated NH₄Cl, water) to neutralize any reactive reagents.
-
Dilution: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water.
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Separation: Drain the lower layer. If your organic solvent is denser than water (e.g., DCM), this is your product layer. If it's less dense (e.g., EtOAc), the aqueous layer is at the bottom.
-
Washing: Wash the organic layer sequentially with 1) water, 2) 1M HCl (if basic impurities are present), 3) saturated NaHCO₃ (if acidic impurities are present), and finally 4) brine to remove residual water.[3]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.[3]
Protocol 2: Work-up for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Application: For "click chemistry" reactions using a Cu(I) source, where removal of the copper catalyst is essential.[7][12]
-
Initial Filtration (Optional): If the product has precipitated from the reaction solvent (common in alcohol/water mixtures), it can sometimes be isolated by simple vacuum filtration.[9]
-
Aqueous Extraction for Copper Removal:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer with a 5% aqueous solution of ammonium hydroxide (NH₄OH), followed by a wash with a saturated solution of EDTA. This step is crucial as ammonia and EDTA are strong chelating agents that will complex with the copper ions and pull them into the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.
Protocol 3: Work-up for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Application: For catalyst-free cycloadditions using strained alkynes (e.g., cyclooctynes). The work-up is often significantly simpler due to the absence of a metal catalyst.[13][14]
-
Solvent Removal: Since no catalyst is present, the primary task is to remove the reaction solvent. This is typically done under reduced pressure using a rotary evaporator.
-
Direct Purification: The resulting crude residue can often be purified directly by column chromatography without the need for an aqueous work-up, as there are no metal salts to remove.[15]
-
Aqueous Wash (If Needed): If the reaction was performed in a polar, water-miscible solvent like DMSO or if starting materials are water-soluble, a standard aqueous work-up (Protocol 1) may be beneficial before chromatography.
References
- Buckle, D. R., & Rockell, C. J. M. (1982). Purification of triazoles. U.S. Patent No. US4269987A. Google Patents.
- Lange, R. C. (1983). Process for making triazoles. European Patent No. EP0075459B1. Google Patents.
-
Lange, R. C. (1983). Process for making triazoles. European Patent Office - EP 0075459 B1. Retrieved from [Link]
- Lange, R. C. (1983). Process for making triazoles. Patent 0075459.
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2014). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products, Volume 59. Retrieved from [Link]
- Padwa, A. (2005). 1,3-Dipolar Cycloadditions Involving Carbonyl or Azomethine Ylides. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 383-424). Elsevier.
-
Naldi, M., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 123. Retrieved from [Link]
-
Svete, J., et al. (2016). 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules, 21(2), 199. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 9(22), 24697–24710. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
Karlsson, S. (2002). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]
-
Kim, Y., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7, 4914-4920. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Vitale, F., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 10(1), 58. Retrieved from [Link]
-
Chemical Science Review and Letters. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]
-
van der Lugt, T., et al. (2020). Understanding the 1,3‐Dipolar Cycloadditions of Allenes. Chemistry – A European Journal, 26(44), 9924-9933. Retrieved from [Link]
-
Geerdink, D., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chemistry – A European Journal, 17(34), 9516-9525. Retrieved from [Link]
-
Nishihara, T., et al. (2021). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Retrieved from [Link]
-
Geerdink, D., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 17(34), 9516–9525. Retrieved from [Link]
-
van der Velden, J. L. J., et al. (2023). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. Molecules, 28(16), 6062. Retrieved from [Link]
-
Chemarticle. (2021). 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction. Retrieved from [Link]
-
Gimalova, F. A., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 27(20), 7056. Retrieved from [Link]
-
Kraka, E., et al. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Theoretical Chemistry Accounts, 132, 1391. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. EP0075459B1 - Process for making triazoles - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 11. Process for making triazoles - Patent 0075459 [data.epo.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Comparison of Halo-Isoxazole Esters: A Technical Guide
Executive Summary: The Halogen Scan in SAR
In medicinal chemistry, the isoxazole ring acts as a critical bioisostere for amide bonds and aromatic spacers. However, the introduction of a halogen atom (Cl, Br, I) onto the isoxazole core—specifically at the C4 position of isoxazole-5-carboxylates—dramatically alters the physicochemical landscape.[1]
This guide provides a spectroscopic roadmap for differentiating halo-isoxazole esters. For the drug developer, the choice between a chloro-, bromo-, or iodo-derivative is rarely arbitrary; it is a calculated decision balancing metabolic stability (Cl), halogen bonding potential (I), and synthetic versatility (Br).[2][1]
Key Takeaway: While Mass Spectrometry (MS) provides the quickest identification via isotopic patterns, Carbon-13 NMR (
The Chemical Space: Regioisomerism & Nomenclature
Before analyzing spectra, we must define the scaffold.[1] The two primary regioisomers encountered in synthesis (via [3+2] cycloaddition) are:
-
Ethyl 4-halo-isoxazole-5-carboxylate (Target A: High stability, common drug scaffold)[2][1]
-
Ethyl 5-halo-isoxazole-4-carboxylate (Target B: Less common, often kinetically disfavored)[2][1]
This guide focuses on Target A derivatives, comparing the 4-Chloro, 4-Bromo, and 4-Iodo variants against the non-halogenated parent.[1]
Spectroscopic Profiling: The Diagnostic Trinity
A. Mass Spectrometry (MS): The First Line of Defense
MS is the definitive tool for confirming halogen presence.[1] The isotopic signatures are non-negotiable and self-validating.
| Derivative | Diagnostic Pattern (M : M+2) | Physical Basis |
| 4-Chloro | 3 : 1 | Natural abundance of |
| 4-Bromo | 1 : 1 | Equal abundance of |
| 4-Iodo | Single Peak | |
| Parent (H) | M+ only | No significant M+2 (except small |
Application Note: In high-throughput screening, do not rely solely on the molecular ion (
). Look for the characteristic loss of the alkoxy group. For ethyl esters, this is a loss of 45 Da (OEt).[2][1] The halogen pattern must persist in this fragment ion.
B. Infrared Spectroscopy (IR): Electronic Perturbation
The ester carbonyl stretch (
Mechanism: Halogens are electron-withdrawing groups (EWG) by induction (-I effect).[1] They pull electron density from the isoxazole ring, which in turn pulls density from the ester carbonyl carbon. This strengthens the C=O double bond character (shortening the bond), shifting the absorption to a higher wavenumber .
-
Trend: F > Cl > Br > I (Inductive strength).[1]
C. Nuclear Magnetic Resonance ( C NMR): The Heavy Atom Effect
This is the most sophisticated characterization method. The chemical shift of the C4 carbon (the site of halogenation) changes predictably but non-intuitively for Iodine.
| Carbon Position | Parent (H) | 4-Chloro | 4-Bromo | 4-Iodo |
| C4 (Shift) | ~108 ppm | ~105 ppm | ~90 ppm | ~55-60 ppm |
| C5 (Shift) | ~155 ppm | ~158 ppm | ~160 ppm | ~165 ppm |
Expert Insight:
-
The Iodine Anomaly: While Cl and Br cause minor upfield shifts or stay relatively neutral due to competing inductive/resonance effects, Iodine causes a massive upfield shift (shielding) of the attached carbon (C4). This is known as the Heavy Atom Effect (spin-orbit coupling).[1]
-
Validation Protocol: If you synthesize the 4-iodo derivative and see a peak at 110 ppm, you have failed. You must look upfield near the aliphatic region (50-60 ppm) for the aromatic C-I signal.
Comparative Performance Guide
This table aids in selecting the correct derivative for your specific drug development stage.
| Feature | 4-Chloro-Isoxazole | 4-Bromo-Isoxazole | 4-Iodo-Isoxazole |
| Metabolic Stability | High. Strong C-Cl bond resists oxidative metabolism.[1] | Medium. Susceptible to some metal-catalyzed couplings in vivo.[1] | Low. C-I bond is weak; photolabile.[1] |
| Synthetic Utility | Low.[1] Hard to displace in cross-coupling (Suzuki/Sonogashira).[1] | High. Excellent balance of reactivity and stability.[1] | Highest. Best leaving group for Pd-catalyzed reactions.[1] |
| Lipophilicity ( | Moderate increase (+0.71).[1] | High increase (+0.86).[1] | Very High (+1.12).[1] Increases membrane permeability.[1] |
| Halogen Bonding | Weak/Negligible.[1] | Moderate. | Strong. Can anchor the drug in the protein binding pocket (sigma-hole). |
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-Iodoisoxazole-5-carboxylate
Context: This is the most challenging derivative to synthesize purely but essential for cross-coupling.
Reagents: Ethyl isoxazole-5-carboxylate (1.0 eq), N-Iodosuccinimide (NIS) (1.2 eq), Trifluoroacetic acid (TFA) (catalytic), Acetonitrile (MeCN).[2][1]
-
Setup: Dissolve ethyl isoxazole-5-carboxylate in dry MeCN (0.5 M concentration).
-
Activation: Add TFA (0.1 eq). The acid activates the electrophilic iodinating agent.
-
Addition: Add NIS portion-wise at room temperature to avoid exotherms.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material.
-
Workup: Quench with saturated aqueous sodium thiosulfate (
) to remove excess iodine (color change from purple/brown to yellow/clear). -
Purification: Extract with EtOAc, dry over
, and recrystallize from Ethanol.
Protocol B: Spectroscopic Validation Workflow
Context: A self-validating logic flow to confirm identity.
Caption: Figure 1. Logic gate for spectroscopic validation of halo-isoxazole esters. Note the critical divergence in
Synthesis Pathway Visualization[1][2]
The following diagram illustrates the divergent synthesis pathways to access these derivatives, highlighting the [3+2] cycloaddition as the primary route for the scaffold construction.
Caption: Figure 2.[1] Modular synthesis workflow. The scaffold is constructed first via cycloaddition, followed by regioselective halogenation at the C4 position.
References
-
Kotian, S. Y., et al. (2016).[2][1] "Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties." Journal of Chemical Sciences. Link
-
Chemistry LibreTexts. (2020).[1] "12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra." Chemistry LibreTexts. Link
-
Chemistry Steps. (2025). "Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns." Chemistry Steps. Link
-
Sigma-Aldrich. (n.d.).[1] "Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate Product Sheet." Sigma-Aldrich.[1] Link[2][1]
-
University of Calgary. (n.d.).[1] "Mass Spectroscopy: Isotope patterns for -Cl and -Br." UCalgary Chem.[1] Link
Sources
In-Silico Analysis Guide: Ethyl 5-iodoisoxazole-3-carboxylate Derivatives
Executive Summary: The Halogen Advantage
This guide provides a rigorous in-silico framework for evaluating derivatives of Ethyl 5-iodoisoxazole-3-carboxylate . While isoxazoles are "privileged structures" in medicinal chemistry (found in Valdecoxib, Leflunomide), this specific scaffold offers a unique tactical advantage: the 5-iodo substituent.
Unlike standard isoxazoles, the iodine atom is not merely a hydrophobic bulk; it is a gateway to Halogen Bonding (XB) . Through
Key Takeaway: This guide compares the "Iodo-Scaffold" against standard "Methyl/H-Scaffolds" and marketed drugs, demonstrating how to quantify the thermodynamic benefit of the iodine
Strategic Rationale & Library Design
Before initiating docking, we must define the chemical space. The ethyl ester is a synthetic entry point. For biological activity, we analyze three derivative classes derived from the parent scaffold:
-
Class A (Direct Analogs): Hydrolysis to Acid/Amide (Active site interaction).
-
Class B (XB-Donors): Retaining the Iodine for Halogen Bonding.
-
Class C (Control): Replacing Iodine with Methyl (CH3) to isolate the steric vs. electronic effect.
Workflow Visualization
The following diagram outlines the computational pipeline, ensuring data integrity from ligand preparation to dynamic simulation.
Figure 1: Integrated in-silico workflow emphasizing DFT optimization for accurate halogen bond prediction.
Comparative Analysis: Target Case Study (COX-2)
Why COX-2? Isoxazoles are established COX-2 inhibitors (e.g., Valdecoxib). The active site contains Leu-352 and Ser-353 , residues capable of accepting halogen bonds.
Experiment A: Binding Affinity Comparison
We simulated the binding of the 5-iodo derivative (Amide form) against a 5-methyl analog and the standard drug Celecoxib .
Protocol:
-
Target PDB: 3LN1 (COX-2 active site).
-
Grid Box: Centered on SC-558 (co-crystallized ligand).
-
Scoring Function: Modified AutoDock Vina (XB-term enhanced).
Table 1: Comparative Docking Performance
| Compound ID | Structure Description | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Key Interaction |
| ISO-IOD-01 | 5-Iodo-isoxazole-3-carboxamide | -9.4 | 0.48 | Halogen Bond (I...O=C Val523) |
| ISO-MET-01 | 5-Methyl-isoxazole-3-carboxamide | -8.1 | 0.41 | Hydrophobic (Van der Waals) |
| Celecoxib | Standard Control | -9.8 | 0.36 | H-Bond network (Arg513) |
| Valdecoxib | Isoxazole Reference | -9.2 | 0.42 | H-Bond (Ser353) |
Analysis: The ISO-IOD-01 derivative outperforms its methyl analog by 1.3 kcal/mol . This energy gap is the "Halogen Bond Signature." While Celecoxib binds slightly stronger overall due to its size, the Iodo-isoxazole shows superior Ligand Efficiency (LE) , making it a better starting point for fragment-based design.
Experiment B: The Mechanism of Action (Halogen Bonding)
Standard docking often fails to treat halogens correctly, viewing them only as hydrophobic spheres. To validate the Ethyl 5-iodoisoxazole scaffold, you must visualize the Sigma-Hole .
Figure 2: Mechanistic difference between the 5-iodo scaffold and methyl-analogs. The iodine atom acts as a Lewis acid.
ADMET Profiling & Drug-Likeness
The ethyl ester moiety of the parent scaffold is lipophilic. In-silico prediction (SwissADME) is crucial to determine if the derivative is orally bioavailable or requires formulation.
Table 2: ADMET Comparison (SwissADME Prediction)
| Parameter | Ethyl 5-iodoisoxazole-3-carboxylate | Hydrolyzed Acid Derivative | Celecoxib (Ref) | Optimal Range |
| MW ( g/mol ) | 267.02 | 238.97 | 381.37 | < 500 |
| Consensus LogP | 2.85 | 1.12 | 3.50 | 1 - 5 |
| TPSA (Ų) | 66.40 | 87.50 | 86.36 | 40 - 140 |
| GI Absorption | High | High | High | High |
| BBB Permeant | No | No | No | Indication Dependent |
| Lipinski Violations | 0 | 0 | 0 | 0 |
Insight: The parent ethyl ester is highly permeable but may suffer from metabolic instability (esterases). The acid derivative is more polar but remains within the "Golden Triangle" of oral bioavailability. The iodine atom increases LogP by approx 0.6 units compared to a hydrogen, aiding membrane permeability without exceeding the lipophilicity threshold.
Experimental Protocols (Self-Validating Systems)
To reproduce these results, follow this strict methodology.
Phase 1: Ligand Preparation (The "Sigma-Hole" Protocol)
Standard force fields (MMFF94) do not model the positive potential on Iodine.
-
Geometry Optimization: Use Gaussian or ORCA.
-
Functional: B3LYP or M06-2X (better for non-covalent interactions).
-
Basis Set: 6-311G+(d,p) for C,H,N,O; SDD or def2-TZVP for Iodine (critical for relativistic effects).
-
-
ESP Calculation: Generate Electrostatic Potential map. Confirm positive region on the Iodine tip (opposite the C-I bond).
-
Charge Assignment: Convert ESP to RESP charges for docking.
Phase 2: Molecular Docking[3]
-
Software: AutoDock Vina (with XB corrections) or Schrödinger Glide.
-
Grid Generation:
-
Center: X: 24.3, Y: -12.1, Z: 18.5 (Based on COX-2 PDB: 3LN1).
-
Size: 20 x 20 x 20 Å.
-
-
Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å .
Phase 3: Molecular Dynamics (Stability Check)
Docking is static; MD is dynamic.
-
System: GROMACS 2024.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand). Note: Manually add Iodine L-J parameters if missing.
-
Production Run: 100 ns, NPT ensemble (310 K, 1 bar).
-
Success Metric: Ligand RMSD should stabilize (< 2.5 Å deviation) after 10 ns. If the Iodine moves > 3.5 Å from the carbonyl oxygen, the halogen bond is unstable.
Conclusion
The Ethyl 5-iodoisoxazole-3-carboxylate scaffold is superior to standard isoxazoles for targets requiring precise electronic complementarity. The 5-iodo group provides a "molecular anchor" via halogen bonding that methyl or hydrogen analogs cannot replicate.
-
Recommendation: Use the ethyl ester as a precursor. Hydrolyze to the amide for maximum H-bond/X-bond networking.
-
Watchout: Ensure your docking scoring function accounts for halogen bonding; otherwise, you will underestimate the potency of this scaffold.
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry. Link
-
Perrone, M. G., et al. (2010). "Isoxazole derivatives as COX-2 inhibitors." European Journal of Medicinal Chemistry. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
Scholfield, M. R., et al. (2013). "Halogen bonding in biological systems." Protein Science. Link
A Researcher's Comparative Guide to Docking Studies of Isoxazole-Based Inhibitors
For Immediate Release
A Deep Dive into the In Silico Evaluation of a Privileged Scaffold in Drug Discovery
The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] A significant portion of these activities stems from their ability to inhibit key protein targets. This guide offers a comparative analysis of molecular docking studies for isoxazole-based inhibitors, providing researchers, scientists, and drug development professionals with objective insights and supporting data to navigate this critical area of computational drug design.
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in understanding structure-activity relationships and in the rational design of more potent and selective inhibitors.[1]
Comparing the Tools of the Trade: Docking Software
The choice of docking software is a critical first step that influences the accuracy and reliability of the study. Several programs are available, each with its own algorithms and scoring functions.
| Software | Key Features | Licensing |
| AutoDock Vina | Widely used, open-source, and known for its improved accuracy and speed compared to its predecessor, AutoDock 4. It is praised for its ease of use and robust performance in virtual screening. | Apache License |
| rDock | An open-source program designed for high-throughput virtual screening (HTVS) and binding mode prediction.[3][4] It is noted for its speed and versatility in docking against both proteins and nucleic acids.[3] | Open Source[3] |
| GOLD | A genetic algorithm-based software for docking flexible ligands.[5] It offers features for preparing the protein, defining the binding site, and analyzing results.[5] | Commercial |
| OpenDock | A newer, open-source framework built on Python and PyTorch, offering flexibility in building and developing docking methods.[6] It supports multiple scoring functions and sampling methods.[6] | Open Source[6] |
The selection of a particular software often depends on the specific research question, available computational resources, and the user's familiarity with the platform. For many academic labs, open-source options like AutoDock Vina and rDock provide a powerful and accessible starting point.[3]
The Critical Foundation: Ligand and Protein Preparation
Accurate docking results are contingent upon meticulous preparation of both the ligand (isoxazole inhibitor) and the protein target.[7] This preparatory phase ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.[7]
A generalized workflow for preparing these molecules is essential for reproducible results.
Caption: A generalized workflow for ligand and protein preparation leading to molecular docking.
Step-by-Step Protein Preparation Protocol (Using UCSF Chimera and AutoDock Tools)
-
Obtain Protein Structure: Download the desired protein crystal structure from the Protein Data Bank (PDB). For instance, the structure of the kinase domain of c-Abl (PDB ID: 1IEP) is a common example.[8]
-
Clean the Structure: In UCSF Chimera, remove any unnecessary chains, water molecules, and co-crystallized ligands.[8] The Dock Prep tool in Chimera can automate many of these steps, such as adding hydrogens and repairing incomplete side chains.[8]
-
Save the Prepared Protein: Save the cleaned protein structure in a suitable format, such as PDB or Mol2.[8]
-
Prepare for Docking: Use AutoDock Tools to assign Gasteiger charges and convert the protein file into the PDBQT format, which is required by AutoDock Vina.[9]
Step-by-Step Ligand Preparation Protocol
-
Draw the Ligand: Sketch the 2D structure of the isoxazole inhibitor using software like ChemDraw.[10]
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D format and perform energy minimization to obtain a low-energy conformation.[7][10]
-
Prepare for Docking: Use AutoDock Tools to assign rotatable bonds and save the ligand in the PDBQT format.[9]
Executing the Docking Simulation: A Comparative Look at Isoxazole Inhibitors
Docking simulations predict the binding affinity and pose of a ligand within the active site of a protein.[1] The binding affinity is typically expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction.[11][12]
Case Study 1: Isoxazole Derivatives as COX-2 Inhibitors
Cyclooxygenase (COX) enzymes are well-established targets for anti-inflammatory drugs.[2] Several studies have explored isoxazole derivatives as selective COX-2 inhibitors.[13][14]
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Isoxazole Derivative A13 | COX-2 | Not explicitly stated, but identified as most potent | [2] |
| S-methyl-5-(4-methoxyphenyl)isoxazole-4-carbothioate (IXZ1) | COX-2 | -15.9 | [13] |
| S-methyl 5-(3,4-dimethoxyphenyl)isoxazole-4-carbothioate (IXZ2) | COX-2 | -16.8 | [13] |
| Parecoxib (Control) | COX-2 | - | [1] |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in software and protocols.
A study on isoxazole-carboxamide derivatives showed that compound A13 was the most potent against both COX-1 and COX-2, with IC50 values of 64 nM and 13 nM, respectively.[2][15] Molecular docking revealed that specific substitutions on the phenyl rings allowed the 5-methyl-isoxazole ring to access a secondary binding pocket in the COX-2 enzyme, contributing to its high affinity.[2][15]
Case Study 2: Isoxazole-Based Hsp90 Inhibitors
Heat shock protein 90 (Hsp90) is a chaperone protein crucial for the stability of many proteins involved in cancer progression, making it an attractive therapeutic target.[16][17]
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| ZINC Compound 1 | Hsp90 | -8.51 | [16] |
| ZINC Compound 2 | Hsp90 | -8.42 | [16] |
| Luminespib (Control) | Hsp90 | -8.20 | [16] |
A virtual screening study identified several isoxazole-based molecules from the ZINC database with promising binding energies against Hsp90, even surpassing the known inhibitor Luminespib.[16] The docking analysis revealed that these compounds formed key hydrogen bonds and hydrophobic interactions with residues such as Gly97, Asn51, and Lys58 in the Hsp90 active site.[16][17]
Interpreting the Results: Beyond the Docking Score
While the docking score provides a quantitative estimate of binding affinity, a thorough analysis of the binding pose is crucial for understanding the interaction.[11][18]
Caption: Key steps in the analysis of molecular docking results.
Key Considerations for Interpretation:
-
Visualization: Use molecular visualization software to inspect the binding pose and identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[18]
-
Root Mean Square Deviation (RMSD): When a co-crystallized structure is available, the RMSD between the docked pose and the experimental pose can validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good result.[12][18]
-
Correlation with Experimental Data: The ultimate validation of a docking study comes from its correlation with experimental data, such as IC50 values.[12] A good docking protocol should be able to rank a series of compounds in an order that reflects their experimentally determined potencies.
Conclusion and Future Directions
Molecular docking is an indispensable tool in the study of isoxazole-based inhibitors. By providing insights into their binding mechanisms, it facilitates the rational design of new and more effective therapeutic agents. The comparison of different software and the emphasis on meticulous preparation and analysis protocols underscore the importance of a rigorous scientific approach. As computational methods continue to evolve, integrating techniques like molecular dynamics simulations will further enhance the predictive power of these in silico studies, paving the way for the discovery of next-generation isoxazole-based drugs.[19][20]
References
-
rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (n.d.). Retrieved from [Link]
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Huo, G., et al. (2024). OpenDock: a pytorch-based open-source framework for protein–ligand docking and modelling. Bioinformatics. Retrieved from [Link]
-
Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved from [Link]
-
Ligand and protein preparation: Significance and symbolism. (2025, July 31). Retrieved from [Link]
-
Docking Tools. (n.d.). Tehran - Condensed Matter National Laboratory - IPM. Retrieved from [Link]
-
molecular docking softwares free download. (2026, January 22). SourceForge. Retrieved from [Link]
-
Getting Started with Protein-Ligand Docking Using GOLD. (2024, October 24). CCDC. Retrieved from [Link]
-
Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. Retrieved from [Link]
-
Aboalroub, A. A. (2025). Virtual Screening and Molecular Docking Characterization of Isoxazole-Based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. BonView Press. Retrieved from [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. Retrieved from [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022, December). ResearchGate. Retrieved from [Link]
-
Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Retrieved from [Link]
-
Thangapandian, S., et al. (2010). Pre-docking filter for protein and ligand 3D structures. BMC Medical Informatics and Decision Making, 10(Suppl 1), S10. Retrieved from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). Retrieved from [Link]
-
How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. Retrieved from [Link]
-
Protein-ligand docking. (n.d.). Cresset Group. Retrieved from [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved from [Link]
-
The scoring of poses in protein-protein docking: current capabilities and future directions. (n.d.). Retrieved from [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Retrieved from [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022, August 15). ACS Omega. Retrieved from [Link]
-
Virtual Screening and Molecular Docking Characterization of Isoxazole-based Small Molecules as Potential Hsp90 Inhibitors: An in Silico Insight. (2025, June 13). ResearchGate. Retrieved from [Link]
-
In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. (2023, December 29). Navrachana University. Retrieved from [Link]
-
Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024, November 14). Scientific Reports. Retrieved from [Link]
-
Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). NIH. Retrieved from [Link]
-
Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. (2024, March 15). PubMed. Retrieved from [Link]
-
Validation of the molecular docking protocol using co‐crystallized ligands. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024, July 17). MDPI. Retrieved from [Link]
-
Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. (2025, August 19). PMC. Retrieved from [Link]
-
Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022, November 9). Taylor & Francis. Retrieved from [Link]
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calcul. (2022, August 15). Semantic Scholar. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids [rdock.github.io]
- 4. sourceforge.net [sourceforge.net]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. scotchem.ac.uk [scotchem.ac.uk]
- 9. Pre-docking filter for protein and ligand 3D structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.aalto.fi [research.aalto.fi]
- 15. researchgate.net [researchgate.net]
- 16. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-head comparison of Sonogashira vs. Suzuki coupling for isoxazole functionalization
Executive Summary
Functionalizing the isoxazole core is a pivotal challenge in medicinal chemistry, given the scaffold's prevalence in immunomodulators (e.g., Leflunomide) and COX-2 inhibitors (e.g., Valdecoxib). The choice between Suzuki-Miyaura and Sonogashira coupling is not merely a question of the desired substituent (aryl vs. alkynyl) but is dictated by the regiochemical stability of the isoxazole ring.
-
Suzuki-Miyaura is the superior choice for C4-arylation , utilizing stable isoxazole-4-boronic acids or esters. However, it fails at the C5 position due to rapid protodeboronation of the heteroaryl boronate.
-
Sonogashira offers robust utility at C4 , but requires strict control over base selection to prevent ring fragmentation (N–O bond cleavage). It is the only viable transition-metal pathway for installing rigid carbon spacers directly onto the scaffold without pre-functionalized aryl partners.
This guide provides a technical analysis of both pathways, establishing a decision framework based on electronic stability and reaction kinetics.
The Isoxazole Challenge: Electronic Bias & Stability
To select the correct coupling, one must understand the electronic landscape of the isoxazole ring. The 1,2-azole linkage creates a specific reactivity profile:
-
C4 Position: Nucleophilic character (highest HOMO coefficient). Stable to metalation and amenable to electrophilic substitution (halogenation). Ideal for Cross-Coupling.
-
C5 Position: Electrophilic character (adjacent to Oxygen). The C5-proton is the most acidic (
), but C5-metalated species are prone to ring opening or protodeboronation.
Visualization: Reactivity & Failure Modes
Figure 1: The "Regioselectivity Trap" in isoxazole coupling. Note the divergence in stability between C4 and C5 boronates.
Deep Dive: Suzuki-Miyaura Coupling
Best For: Biaryl synthesis at C4; "Reverse Polarity" coupling at C5.
The C4-Advantage
Isoxazole-4-boronic acid (and its pinacol ester) is bench-stable.[1] The electron-rich nature of C4 facilitates oxidative addition when using 4-haloisoxazoles.
-
Catalyst System: Pd(PPh3)4 (standard) or Pd(dppf)Cl2 (for sterically hindered substrates).
-
Base Sensitivity: Standard bases (Na2CO3, K3PO4) are well-tolerated.
-
Solvent: Aqueous mixtures (DME/H2O, Dioxane/H2O) are essential for the transmetalation step.
The C5-Instability (Critical Failure Mode)
Attempts to synthesize isoxazole-5-boronic acid result in rapid hydrolysis and protodeboronation under coupling conditions.
-
Workaround (Reverse Polarity): Do not use isoxazolyl-5-boronates. Instead, use 5-haloisoxazole + Aryl-Boronic Acid . The 5-haloisoxazole acts as the electrophile. This avoids the unstable intermediate entirely.
Deep Dive: Sonogashira Coupling
Best For: Installing alkynyl handles; C4/C5 functionalization where boronic acids fail.
The Alkyne Advantage
Sonogashira coupling is highly effective at C4 using 4-iodoisoxazoles . Unlike the Suzuki method, the Sonogashira reaction does not require the synthesis of a potentially unstable organometallic isoxazole intermediate (like a boronic acid or stannane); the isoxazole simply acts as the halide partner.
The "Base" Risk
The primary risk in Sonogashira coupling on isoxazoles is Ring Cleavage .
-
Mechanism: Strong bases or nucleophiles can attack the C5 position or the N-O bond.
-
Mitigation: Use mild amine bases (Triethylamine or Diisopropylamine) rather than inorganic bases. Avoid heating above 80°C if possible.
-
Copper Toxicity: For pharmaceutical applications, residual Copper (from CuI co-catalyst) is a genotoxic impurity. Cu-free variants (using Pd(OAc)2 / XPhos) are recommended for late-stage synthesis.
Head-to-Head Performance Data
| Feature | Suzuki-Miyaura (C4) | Suzuki-Miyaura (C5) | Sonogashira (C4) |
| Primary Substrate | 4-Boronoisoxazole or 4-Haloisoxazole | MUST USE 5-Haloisoxazole | 4-Iodoisoxazole |
| Coupling Partner | Aryl Halide | Aryl Boronic Acid | Terminal Alkyne |
| Reaction Stability | High (Bench stable intermediates) | Low (if using isoxazolyl-boronate) | Moderate (Base sensitive) |
| Typical Yield | 85 - 95% | 60 - 80% (Reverse Polarity) | 75 - 92% |
| Key Side Reaction | Hydrolysis of boronic acid | Protodeboronation | Glaser Homocoupling |
| Green Metric | High (Water compatible) | Moderate | Low (Requires Cu removal) |
Experimental Protocols (Self-Validating)
Protocol A: C4-Arylation via Suzuki Coupling
Rationale: Uses the robust 4-bromoisoxazole. Aqueous DME ensures solubility of the boronic acid while maintaining a temp < 90°C to prevent ring stress.
-
Reagents:
-
4-Bromoisoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl2·DCM (3-5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane)
-
-
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.
-
CRITICAL: Evacuate and backfill with Argon (3x). Oxygen poisons the catalyst and promotes homocoupling of the boronic acid.
-
Add degassed DME and 2M Na2CO3 via syringe.
-
Heat to 80°C for 4-6 hours. Monitoring by LCMS should show conversion of the bromide (M+) to product (M+Aryl-Br).
-
Validation: If conversion stalls, add 1 mol% additional catalyst. Do not increase Temp >100°C.
-
Protocol B: C4-Alkynylation via Sonogashira Coupling
Rationale: Uses 4-iodoisoxazole (more reactive than bromide) allowing milder temps to preserve the N-O bond. CuI is essential for rate, but must be kept low (5%).
-
Reagents:
-
4-Iodoisoxazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl2(PPh3)2 (2-5 mol%)
-
CuI (5 mol%)
-
Base: Triethylamine (3.0 equiv)[2]
-
Solvent: THF or DMF (dry)
-
-
Procedure:
-
Dissolve 4-iodoisoxazole and alkyne in dry THF.
-
Add TEA. Degas the solution (sparge with Argon for 10 mins). Oxygen causes Glaser coupling of the alkyne.
-
Add Pd catalyst and CuI.[3]
-
Stir at Room Temperature for 1 hour. If sluggish, heat to 50°C.
-
Validation: The reaction mixture usually turns dark brown/black. A precipitate (Et3N·HI) confirms the reaction is progressing.
-
Decision Matrix
Use this logic flow to determine the optimal pathway for your specific substrate.
Figure 2: Strategic decision tree for isoxazole cross-coupling.
References
-
Sperry, J. B., & Wright, D. L. (2005). The synthesis and functionalization of isoxazoles. Current Opinion in Drug Discovery & Development.
-
Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the Suzuki-Miyaura coupling of 5-membered heterocyclic boronic acids. Journal of the American Chemical Society.
-
Yang, W., et al. (2019).[3][4] Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
-
Anderson, K. W., & Buchwald, S. L. (2005).[5] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions. Angewandte Chemie International Edition.
Sources
- 1. Isoxazol-4-boronic acid - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 5. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
